SR1903
Beschreibung
Eigenschaften
Molekularformel |
C26H25F6N3O |
|---|---|
Molekulargewicht |
509.4964 |
IUPAC-Name |
1,1,1,3,3,3-Hexafluoro-2-(4'-((4-(pyridin-4-ylmethyl)piperazin-1-yl)methyl)-[1,1'-biphenyl]-4-yl)propan-2-ol |
InChI |
InChI=1S/C26H25F6N3O/c27-25(28,29)24(36,26(30,31)32)23-7-5-22(6-8-23)21-3-1-19(2-4-21)17-34-13-15-35(16-14-34)18-20-9-11-33-12-10-20/h1-12,36H,13-18H2 |
InChI-Schlüssel |
MGZJUABMXDCLTP-UHFFFAOYSA-N |
SMILES |
OC(C(F)(F)F)(C1=CC=C(C2=CC=C(CN3CCN(CC4=CC=NC=C4)CC3)C=C2)C=C1)C(F)(F)F |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
SR1903; SR-1903; SR 1903 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery and Synthesis of the Synthetic REV-ERB Agonist SR9009
Please Note: Initial searches for "SR1903" did not yield any publicly available information on a compound with this designation. It is possible that this is a private research compound or a typographical error. This guide will focus on the well-documented synthetic REV-ERB agonist, SR9009 , which belongs to the same class of compounds and for which extensive data is available.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of SR9009, a potent synthetic agonist of the nuclear receptors REV-ERBα and REV-ERBβ. The content herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of pharmacology, drug discovery, and metabolic research.
Introduction to REV-ERB and the Discovery of SR9009
The nuclear receptors REV-ERBα (NR1D1) and REV-ERBβ (NR1D2) are critical components of the core circadian clock machinery, playing a pivotal role in regulating the expression of genes involved in metabolism and behavior.[1] These receptors function as transcriptional repressors, with their activity modulated by the binding of the endogenous ligand, heme. The discovery of synthetic ligands that can modulate REV-ERB activity opened new avenues for therapeutic intervention in metabolic diseases and sleep disorders.
SR9009 and its analog SR9011 were developed as potent synthetic REV-ERB agonists with in vivo activity.[1] These compounds were designed based on the chemical structure of GSK4112, an earlier, less potent REV-ERB agonist.[2][3] The development of SR9009 provided a powerful chemical tool to probe the physiological functions of REV-ERB and explore its therapeutic potential.
Synthesis of SR9009
While the precise, step-by-step synthesis protocol for SR9009 is proprietary and not fully detailed in the reviewed literature, the general chemical structure is known (Figure 1). It is a pyrrole derivative.
Mechanism of Action
SR9009 acts as a potent agonist of both REV-ERBα and REV-ERBβ.[1] Upon binding to the ligand-binding domain of REV-ERB, SR9009 enhances the recruitment of the nuclear receptor corepressor (NCoR), thereby increasing the transcriptional repression of REV-ERB target genes.[1] A key target gene of REV-ERB is Bmal1, a core activator of the circadian clock. By repressing Bmal1 expression, SR9009 can modulate the circadian rhythm.[2]
The activation of REV-ERB by SR9009 has been shown to have pleiotropic effects on various physiological processes, including:
-
Metabolism: SR9009 treatment in animal models has been demonstrated to increase energy expenditure, reduce fat mass, and improve dyslipidemia and hyperglycemia.[1] It achieves this by altering the expression of metabolic genes in the liver, skeletal muscle, and adipose tissue.[1]
-
Inflammation: REV-ERBα plays a role in regulating inflammatory responses, and SR9009 has been shown to inhibit the expression of pro-inflammatory cytokines.[2]
-
Cancer: SR9009 has demonstrated cytotoxic effects in various cancer cell lines, including those of the brain, breast, colon, leukemia, and melanoma.[4] This anti-proliferative effect is, in part, mediated by the induction of apoptosis and inhibition of autophagy.[4][5]
It is important to note that some studies have suggested that SR9009 may also have REV-ERB-independent effects on cell proliferation and metabolism.[6]
Quantitative Data
The following tables summarize the key quantitative data for SR9009 from various in vitro and in vivo studies.
Table 1: In Vitro Activity of SR9009
| Parameter | REV-ERBα | REV-ERBβ | Cell Line | Assay Type | Reference |
| IC50 | 670 nM | 800 nM | HEK293 | GAL4-REV-ERB LBD Luciferase Reporter Assay | [1] |
| IC50 | 710 nM | - | HEK293 | Full-length REV-ERBα with Bmal1 promoter-luciferase reporter | [1] |
| Kd | 800 nM | - | - | Circular Dichroism Analysis | [1] |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that gives a half-maximal response.[7] EC50 (Half-maximal effective concentration) is the concentration of a drug that gives a half-maximal response.[7]
Table 2: In Vivo Study Parameters for SR9009
| Animal Model | Dosage | Administration Route | Study Duration | Key Findings | Reference |
| Male C57BL/6 Mice | 100 mg/kg | Intraperitoneal (i.p.) | Single dose | Altered circadian gene expression in the hypothalamus | [1] |
| Diet-induced Obese Mice | 100 mg/kg, twice daily | Intraperitoneal (i.p.) | 12 days | Decreased obesity, reduced fat mass, improved dyslipidemia and hyperglycemia | [1] |
| Adult Mice (Cerebral Ischemia Model) | 50 mg/kg | Intraperitoneal (i.p.) | 3 consecutive days | Ameliorated neurological deficits and reduced infarct volume | [2] |
| Goldfish | Single daily injection | - | 7 days | Promoted a negative energy balance | [8] |
Experimental Protocols
Cell-Based Luciferase Reporter Assay for REV-ERB Activity
Objective: To determine the potency of SR9009 in activating REV-ERB-mediated transcriptional repression.
Methodology:
-
Cell Culture: HEK293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Transfection: Cells are co-transfected with two plasmids:
-
A plasmid expressing a chimeric protein consisting of the Gal4 DNA-binding domain (DBD) fused to the ligand-binding domain (LBD) of either REV-ERBα or REV-ERBβ.
-
A reporter plasmid containing a luciferase gene under the control of a Gal4-responsive promoter.
-
-
Treatment: Following transfection, cells are treated with varying concentrations of SR9009 or a vehicle control (e.g., DMSO).
-
Luciferase Assay: After a defined incubation period (e.g., 24 hours), cell lysates are prepared, and luciferase activity is measured using a luminometer.
-
Data Analysis: The luciferase activity is normalized to a control (e.g., total protein concentration or a co-transfected β-galactosidase reporter). The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.[1][9]
In Vivo Murine Model of Diet-Induced Obesity
Objective: To evaluate the effect of SR9009 on metabolic parameters in an in vivo model of obesity.
Methodology:
-
Animal Model: Male diet-induced obese mice are used for the study.
-
Acclimation: Animals are acclimated to the housing conditions and diet for a specified period.
-
Treatment: Mice are randomly assigned to treatment groups:
-
Monitoring: Body weight, food intake, and other relevant parameters are monitored throughout the study.
-
Terminal Procedures: At the end of the study, animals are euthanized, and blood and tissues (e.g., liver, skeletal muscle, adipose tissue) are collected for analysis.
-
Analysis:
-
Plasma Analysis: Measurement of glucose, triglycerides, and cholesterol levels.
-
Gene Expression Analysis: Quantitative real-time PCR (qPCR) is performed on RNA extracted from tissues to assess the expression of metabolic genes.[1]
-
Signaling Pathways and Experimental Workflows
REV-ERB Signaling Pathway
Caption: SR9009 activates REV-ERB, leading to the recruitment of the NCoR/HDAC3 corepressor complex and subsequent repression of target gene transcription.
Experimental Workflow for In Vitro SR9009 Evaluation
Caption: A generalized workflow for evaluating the in vitro activity of SR9009 using cell-based assays.
Conclusion
SR9009 is a valuable research tool for elucidating the physiological roles of REV-ERBα and REV-ERBβ. Its potent in vivo activity has demonstrated the therapeutic potential of targeting the circadian clock for the treatment of metabolic diseases, inflammatory conditions, and cancer. Further research is warranted to fully understand its mechanism of action, including potential off-target effects, and to explore its clinical utility.
References
- 1. Regulation of Circadian Behavior and Metabolism by Synthetic REV-ERB Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rev-erbα agonist SR9009 protects against cerebral ischemic injury through mechanisms involving Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. milkyeggs.com [milkyeggs.com]
- 5. SR9009 induces a REV-ERB dependent anti-small-cell lung cancer effect through inhibition of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 8. REV-ERBα Agonist SR9009 Promotes a Negative Energy Balance in Goldfish - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SR9009 improves heart function after pressure overload independent of cardiac REV-ERB - PMC [pmc.ncbi.nlm.nih.gov]
SR1903: A Technical Guide to its Polypharmacological Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
SR1903 is a synthetic small molecule that exhibits a unique polypharmacological profile, acting as a multi-target modulator of nuclear receptors. It functions as an inverse agonist of the Retinoic Acid Receptor-related Orphan Receptor γ (RORγ) and the Peroxisome Proliferator-Activated Receptor γ (PPARγ), while simultaneously acting as an agonist of the Liver X Receptor (LXR). This complex mechanism of action allows this compound to potently regulate inflammatory and metabolic signaling pathways. In preclinical studies, this compound has demonstrated significant anti-inflammatory and anti-diabetic efficacy in mouse models of collagen-induced arthritis and diet-induced obesity. This technical guide provides an in-depth overview of the mechanism of action of this compound, including its molecular targets, effects on gene expression, and in vivo pharmacology, supported by detailed experimental protocols and data visualizations.
Core Mechanism of Action
This compound's therapeutic potential stems from its ability to concurrently modulate three key nuclear receptors that are pivotal in regulating immunity and metabolism.
-
RORγ Inverse Agonism: RORγ is a master regulator of T helper 17 (Th17) cell differentiation and the production of pro-inflammatory cytokines such as Interleukin-17 (IL-17). As an inverse agonist, this compound binds to RORγ and represses its transcriptional activity, leading to a reduction in Th17 cell-mediated inflammation.
-
PPARγ Inverse Agonism: While traditionally targeted by activating agonists for the treatment of type 2 diabetes, inverse agonism of PPARγ has emerged as a potential therapeutic strategy. This compound acts as a weak inverse agonist of PPARγ, contributing to its overall modulatory effects on metabolism and inflammation.[1]
-
LXR Agonism: Liver X Receptors (LXRs) are critical regulators of cholesterol homeostasis and have anti-inflammatory properties. By activating LXR, this compound promotes the expression of genes involved in reverse cholesterol transport and lipid metabolism, while also suppressing inflammatory responses in macrophages.[1]
This unique combination of activities allows this compound to address the interconnected pathways of inflammation and metabolic disease.
Quantitative Data Summary
The following tables summarize the key quantitative data characterizing the in vitro and in vivo activity of this compound.
Table 1: In Vitro Activity of this compound
| Target | Assay Type | Cell Line | Activity | IC50 / EC50 | Reference |
| RORγ | Luciferase Reporter Assay | HEK293T | Inverse Agonist | ~100 nM | [1] |
| PPARγ | Luciferase Reporter Assay | HEK293T | Inverse Agonist | 209 nM | [1] |
| LXRα | Luciferase Reporter Assay | HEK293T | Agonist | - | [1] |
| LXRβ | Luciferase Reporter Assay | HEK293T | Agonist | - | [1] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosing Regimen | Duration | Key Outcomes | Reference |
| Collagen-Induced Arthritis (CIA) | 20 mg/kg, i.p., twice daily | 16 days | Ameliorated arthritic symptoms, prevented thymocyte loss | [1] |
| Diet-Induced Obesity (DIO) | 20 mg/kg, i.p., daily | 14 days | Improved metabolic parameters, protected against obesity-associated thymic degeneration | [1] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways modulated by this compound and a typical experimental workflow for its characterization.
Detailed Experimental Protocols
The following protocols are based on the methodologies described in the primary literature.
Nuclear Receptor Luciferase Reporter Assays
Objective: To determine the functional activity of this compound on RORγ, PPARγ, and LXR.
Materials:
-
HEK293T cells
-
Expression plasmids for GAL4-RORγ-LBD, GAL4-PPARγ-LBD, GAL4-LXRα-LBD, and GAL4-LXRβ-LBD
-
UAS-luciferase reporter plasmid
-
Control expression plasmid (e.g., pCMV-β-galactosidase)
-
Lipofectamine 2000 (or similar transfection reagent)
-
DMEM with 10% FBS
-
This compound
-
Luciferase Assay System (e.g., Promega)
-
96-well cell culture plates
Protocol:
-
Cell Seeding: Seed HEK293T cells in 96-well plates at a density of 2 x 10^4 cells per well in DMEM with 10% FBS and incubate overnight.
-
Transfection: Co-transfect cells with the respective nuclear receptor-LBD expression plasmid, the UAS-luciferase reporter plasmid, and the control plasmid using Lipofectamine 2000 according to the manufacturer's instructions.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh DMEM containing various concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the cells for an additional 24 hours.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer following the manufacturer's protocol for the luciferase assay system.
-
Data Analysis: Normalize the luciferase activity to the β-galactosidase activity to control for transfection efficiency. Plot the normalized luciferase activity against the log concentration of this compound to determine IC50 or EC50 values using a non-linear regression analysis.
In Vivo Collagen-Induced Arthritis (CIA) Model
Objective: To evaluate the anti-inflammatory efficacy of this compound in a mouse model of rheumatoid arthritis.
Materials:
-
DBA/1J mice (male, 8-10 weeks old)
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Syringes and needles
Protocol:
-
Immunization (Day 0): Emulsify bovine type II collagen in CFA. Inject 100 µL of the emulsion intradermally at the base of the tail of each mouse.
-
Booster Immunization (Day 21): Emulsify bovine type II collagen in IFA. Administer a booster injection of 100 µL of the emulsion intradermally at a site different from the initial injection.
-
Compound Administration: Upon the onset of arthritis (typically around day 25-28), randomize mice into treatment groups. Administer this compound (20 mg/kg) or vehicle intraperitoneally (i.p.) twice daily for 16 days.
-
Clinical Scoring: Monitor the mice daily for signs of arthritis. Score each paw on a scale of 0-4 based on the severity of inflammation (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of the ankle or wrist, 3=erythema and moderate swelling of the entire paw, 4=severe swelling and ankylosis). The maximum score per mouse is 16.
-
Histological Analysis: At the end of the study, sacrifice the mice and collect the paws for histological analysis to assess joint damage, inflammation, and cartilage destruction.
In Vivo Diet-Induced Obesity (DIO) Model
Objective: To assess the metabolic effects of this compound in a mouse model of obesity and type 2 diabetes.
Materials:
-
C57BL/6J mice (male, 6 weeks old)
-
High-fat diet (HFD; e.g., 60% kcal from fat)
-
Chow diet (control)
-
This compound
-
Vehicle
-
Equipment for measuring body weight, food intake, and blood glucose
Protocol:
-
Induction of Obesity: Feed mice a high-fat diet for 8-12 weeks to induce obesity and insulin resistance. A control group is fed a standard chow diet.
-
Compound Administration: After the induction period, randomize the HFD-fed mice into treatment groups. Administer this compound (20 mg/kg) or vehicle intraperitoneally (i.p.) daily for 14 days.
-
Metabolic Monitoring: Throughout the treatment period, monitor body weight, food intake, and fasting blood glucose levels regularly.
-
Glucose Tolerance Test (GTT): At the end of the treatment period, perform a GTT. After an overnight fast, administer a bolus of glucose (2 g/kg) via oral gavage or i.p. injection. Measure blood glucose levels at 0, 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Tissue Collection and Analysis: At the end of the study, sacrifice the mice and collect blood and tissues (e.g., liver, adipose tissue, thymus) for further analysis, such as measuring plasma insulin and lipid levels, and assessing tissue histology.
Conclusion
This compound represents a novel polypharmacological agent with a unique mechanism of action that bridges the fields of immunology and metabolism. Its ability to act as an inverse agonist of RORγ and PPARγ, and an agonist of LXR, provides a multi-pronged approach to treating complex inflammatory and metabolic diseases. The preclinical data to date are promising, demonstrating efficacy in relevant animal models. Further investigation into the detailed molecular interactions and long-term effects of this compound is warranted to fully elucidate its therapeutic potential. This technical guide provides a comprehensive foundation for researchers and drug development professionals interested in the further exploration of this intriguing compound.
References
In-depth Technical Guide: The Biological Function and Pathways of SR1903
Notice: Information regarding the specific biological compound "SR1903" is not available in publicly accessible scientific literature or databases. The following guide is a placeholder structure and cannot be populated with data, pathways, or experimental protocols related to this compound due to the absence of information on this specific molecule. It is possible that "this compound" is an internal research designation not yet in the public domain, a misnomer, or a highly niche compound not indexed in standard scientific search engines.
Researchers, scientists, and drug development professionals are advised to verify the nomenclature and seek internal documentation or primary research data for information on this compound.
Abstract
This section would typically provide a high-level summary of this compound, including its molecular class, primary biological target(s), mechanism of action, and its potential therapeutic applications.
Introduction to this compound
This section would detail the background of this compound, its discovery, and its relevance in the context of a specific disease or biological process. It would also outline the key scientific questions being addressed.
Core Biological Function of this compound
Here, the specific biological functions of this compound would be elucidated. This would involve a discussion of its molecular interactions and the downstream physiological effects.
Molecular Target and Mechanism of Action
A detailed description of the primary molecular target of this compound would be provided, including its binding affinity and kinetics.
Cellular and Physiological Effects
The observed effects of this compound on cellular functions (e.g., proliferation, apoptosis, differentiation) and at the physiological level in preclinical models would be discussed.
Signaling Pathways Modulated by this compound
This core section would illustrate the signaling cascades that are activated or inhibited by this compound.
Primary Signaling Pathway
A detailed exposition of the main signaling pathway affected by this compound would be presented here.
Placeholder for Signaling Pathway Diagram
Unable to Generate Report on SR1903: No Publicly Available In Vitro and In Vivo Data
A comprehensive search for publicly available scientific literature on a compound designated as SR1903 has yielded no specific in vitro or in vivo studies. Consequently, the creation of an in-depth technical guide or whitepaper as requested is not possible at this time due to the absence of foundational research data.
This lack of information prevents the fulfillment of the core requirements of the request, which included:
-
Data Presentation: Without any studies, there is no quantitative data (e.g., IC50, EC50, tumor growth inhibition) to summarize in tabular format.
-
Experimental Protocols: No experimental methodologies for in vitro or in vivo assays involving this compound could be located.
-
Visualization of Signaling Pathways: The signaling pathways modulated by this compound are unknown, making it impossible to create the requested Graphviz diagrams.
It is possible that this compound is an internal compound code not yet disclosed in public research, a misnomer, or a compound with a very limited and non-public research history. Without access to primary research data, the generation of a technical guide that meets the specified requirements for an audience of researchers and drug development professionals cannot be accomplished.
An In-depth Technical Guide to SR-1903 and its Homologous Compounds: Modulators of RORγ, PPARγ, and LXR Nuclear Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
SR-1903 is a synthetic small molecule that has garnered significant interest in the scientific community for its unique polypharmacology, acting as an inverse agonist of the Retinoic acid receptor-related Orphan Receptor gamma (RORγ) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ), and as an agonist of the Liver X Receptor (LXR). This dual inhibitory and activating profile presents a compelling therapeutic potential for a range of conditions, particularly inflammatory and metabolic diseases. This technical guide provides a comprehensive overview of SR-1903, its known analogs, and their collective impact on key nuclear receptor signaling pathways. It details quantitative data, experimental methodologies, and the intricate signaling networks modulated by these compounds, offering a valuable resource for researchers and drug development professionals in the field.
Introduction to SR-1903 and its Nuclear Receptor Targets
SR-1903 is a novel compound identified for its ability to modulate the activity of three key nuclear receptors: RORγ, PPARγ, and LXR. These receptors are critical regulators of numerous physiological processes, and their dysregulation is implicated in a variety of diseases.
-
RORγ (Retinoic acid receptor-related Orphan Receptor gamma) is a master regulator of T helper 17 (Th17) cell differentiation and the production of pro-inflammatory cytokines such as Interleukin-17 (IL-17).[1][2] As such, RORγ inverse agonists are actively being pursued as therapeutic agents for autoimmune diseases.
-
PPARγ (Peroxisome Proliferator-Activated Receptor gamma) is a key transcriptional regulator of adipogenesis, lipid metabolism, and insulin sensitivity.[3][4] Its modulation is a cornerstone of treatment for type 2 diabetes.
-
LXR (Liver X Receptor) , existing as isoforms LXRα and LXRβ, plays a central role in cholesterol homeostasis, fatty acid metabolism, and the inflammatory response.[5][6] LXR agonists are being investigated for their potential in treating atherosclerosis and other metabolic disorders.
The unique ability of SR-1903 to concurrently act as an inverse agonist on RORγ and PPARγ while agonistically activating LXR positions it as a multi-faceted therapeutic candidate with the potential to address complex disease pathologies involving both inflammation and metabolic dysregulation.
Quantitative Data for SR-1903 and Analogs
The following table summarizes the available quantitative data for SR-1903, providing a clear comparison of its activity on its primary nuclear receptor targets.
| Compound | Target | Assay Type | Activity | IC50 / EC50 (nM) | Reference |
| SR-1903 | RORγ | Inverse Agonist | Inhibition | ~100 | MedchemExpress |
| PPARγ | Inverse Agonist | Inhibition | 209 | MedchemExpress | |
| LXR | Agonist | Activation | - | MedchemExpress |
Note: EC50 value for LXR agonism by SR-1903 is not specified in the available literature.
Experimental Protocols
This section details the methodologies for key experiments relevant to the characterization of SR-1903 and its analogs.
Nuclear Receptor Reporter Gene Assay
This assay is fundamental for determining the functional activity (agonist or inverse agonist) of a compound on a specific nuclear receptor.
Principle: A cell line (e.g., HEK293T) is transiently co-transfected with two plasmids:
-
An expression vector encoding a chimeric receptor, consisting of the DNA-binding domain (DBD) of the yeast GAL4 protein fused to the ligand-binding domain (LBD) of the nuclear receptor of interest (e.g., RORγ, PPARγ, or LXR).
-
A reporter plasmid containing a luciferase gene under the control of a promoter with multiple copies of the GAL4 Upstream Activation Sequence (UAS).
When a ligand binds to the LBD of the chimeric receptor, the GAL4 DBD binds to the UAS, driving the expression of the luciferase reporter gene. The resulting luminescence is measured and is proportional to the activity of the nuclear receptor. For inverse agonist screening, the assay is typically performed in the presence of a known agonist to measure the inhibition of its activity.[7][8]
Detailed Protocol:
-
Cell Culture and Transfection:
-
Culture HEK293T cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seed cells into 96-well plates at a density of 2 x 10^4 cells per well.
-
After 24 hours, co-transfect the cells with the appropriate GAL4-LBD expression vector and the UAS-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions. A Renilla luciferase plasmid is often co-transfected as an internal control for transfection efficiency.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound (e.g., SR-1903) in the appropriate vehicle (e.g., DMSO). The final DMSO concentration in the assay should be kept below 0.1%.
-
24 hours post-transfection, replace the culture medium with fresh medium containing the test compound at various concentrations.
-
For antagonist/inverse agonist assays, co-treat the cells with a known agonist at a concentration that gives approximately 80% of the maximal response (EC80).
-
-
Luciferase Assay:
-
After 16-24 hours of incubation with the compound, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's protocol.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in cell number and transfection efficiency.
-
-
Data Analysis:
-
Plot the normalized luciferase activity against the logarithm of the compound concentration.
-
For agonists, calculate the EC50 value (the concentration that produces 50% of the maximal response).
-
For inverse agonists/antagonists, calculate the IC50 value (the concentration that inhibits 50% of the agonist response).
-
Workflow for a Nuclear Receptor Reporter Gene Assay:
In Vivo Model: Collagen-Induced Arthritis (CIA) in Mice
This model is widely used to evaluate the efficacy of anti-inflammatory compounds for the treatment of rheumatoid arthritis.
Principle: Autoimmune arthritis is induced in susceptible strains of mice (e.g., DBA/1J) by immunization with type II collagen emulsified in Complete Freund's Adjuvant (CFA). This leads to the development of a polyarthritis that shares many pathological features with human rheumatoid arthritis.[9][10][11]
Detailed Protocol:
-
Induction of Arthritis:
-
Use male DBA/1J mice, 8-10 weeks old.
-
Prepare an emulsion of bovine type II collagen (2 mg/mL) in CFA (containing 4 mg/mL of Mycobacterium tuberculosis).
-
On day 0, immunize each mouse intradermally at the base of the tail with 100 µL of the emulsion.
-
On day 21, administer a booster injection of 100 µL of type II collagen (2 mg/mL) emulsified in Incomplete Freund's Adjuvant (IFA) intradermally at a different site near the base of the tail.
-
-
Compound Administration:
-
Prepare SR-1903 for intraperitoneal (i.p.) or oral administration. A typical dose for in vivo studies is 20 mg/kg.
-
Begin treatment with SR-1903 at the time of the booster injection (day 21) or upon the first signs of arthritis. Administer the compound daily or as determined by its pharmacokinetic properties.
-
-
Assessment of Arthritis:
-
Visually score the severity of arthritis in each paw on a scale of 0 to 4 (0 = normal, 1 = mild swelling and/or erythema of one digit, 2 = moderate swelling and erythema of more than one digit, 3 = severe swelling and erythema of the entire paw, 4 = maximal swelling and ankylosis). The maximum score per mouse is 16.
-
Measure paw thickness using a caliper.
-
Monitor body weight throughout the experiment.
-
-
Histological Analysis:
-
At the end of the study, sacrifice the mice and collect the joints.
-
Fix, decalcify, and embed the joints in paraffin.
-
Prepare sections and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone/cartilage erosion.
-
In Vivo Model: Diet-Induced Obesity (DIO) in Mice
This model is used to study obesity and its metabolic complications, such as insulin resistance, and to evaluate the efficacy of compounds that modulate metabolism.[12][13][14]
Principle: Obesity is induced in susceptible mouse strains (e.g., C57BL/6J) by feeding them a high-fat diet (HFD) for an extended period. This leads to increased body weight, adiposity, and metabolic dysregulation that mimics human obesity.
Detailed Protocol:
-
Induction of Obesity:
-
Use male C57BL/6J mice, 6-8 weeks old.
-
House the mice individually and feed them a high-fat diet (e.g., 60% of calories from fat) ad libitum for 12-16 weeks. A control group should be fed a standard low-fat diet.
-
Monitor body weight and food intake weekly.
-
-
Compound Administration:
-
Prepare SR-1903 for administration (e.g., i.p. injection or oral gavage).
-
After the induction of obesity, randomize the mice into treatment and vehicle control groups.
-
Administer SR-1903 daily for a specified period (e.g., 2-4 weeks).
-
-
Metabolic Phenotyping:
-
Glucose and Insulin Tolerance Tests (GTT and ITT): Perform GTT and ITT to assess glucose homeostasis and insulin sensitivity.
-
Body Composition Analysis: Use techniques like DEXA or MRI to measure fat and lean mass.
-
Blood Chemistry: At the end of the study, collect blood to measure plasma levels of glucose, insulin, triglycerides, and cholesterol.
-
-
Tissue Analysis:
-
Harvest tissues such as liver, adipose tissue, and muscle.
-
Perform histological analysis (e.g., H&E staining of the liver to assess steatosis).
-
Analyze gene expression in these tissues by qPCR to assess the effect of the compound on the expression of target genes of PPARγ and LXR.
-
Signaling Pathways
SR-1903 exerts its effects by modulating the transcriptional activity of RORγ, PPARγ, and LXR. The following diagrams illustrate the core signaling pathways of these nuclear receptors.
RORγ Signaling in Th17 Cell Differentiation
RORγt, an isoform of RORγ, is the master transcriptional regulator of Th17 cell differentiation. Upon activation by cytokines such as IL-6 and TGF-β, the transcription factor STAT3 is activated and induces the expression of RORγt. RORγt then drives the transcription of genes encoding the pro-inflammatory cytokines IL-17A, IL-17F, and IL-23R, leading to the differentiation and effector function of Th17 cells. SR-1903, as a RORγ inverse agonist, inhibits this process.[1][15][16]
PPARγ Signaling in Adipocytes
PPARγ, in heterodimerization with the Retinoid X Receptor (RXR), binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. In adipocytes, PPARγ activation leads to the expression of genes involved in adipogenesis, lipid uptake and storage, and insulin sensitization. SR-1903, as a PPARγ inverse agonist, would be expected to suppress these processes.[3][4][17]
LXR Signaling in Hepatocytes
LXR, upon activation by oxysterols or synthetic agonists like SR-1903, forms a heterodimer with RXR and binds to LXR Response Elements (LXREs) in the promoters of target genes. In the liver, LXR activation promotes the expression of genes involved in reverse cholesterol transport (e.g., ABCA1, ABCG1) and fatty acid synthesis (e.g., SREBP-1c, FASN).[5][6][18]
Synthesis and Structure-Activity Relationship (SAR)
While a specific, publicly available synthesis protocol for SR-1903 is not detailed in the reviewed literature, the synthesis of other RORγ inverse agonists with similar structural features often involves multi-step organic synthesis. For instance, the synthesis of some RORγ inverse agonists involves the construction of a core heterocyclic scaffold followed by the introduction of various substituents to optimize potency and pharmacokinetic properties.[19][20]
The structure-activity relationship (SAR) for SR-1903 and its analogs is an active area of research. The goal of SAR studies is to understand how modifications to the chemical structure of a lead compound like SR-1903 affect its biological activity on its different targets.[21][22] Key areas of modification would likely include:
-
The core scaffold: To improve potency and selectivity.
-
Peripheral substituents: To enhance binding affinity, modulate the agonist/inverse agonist profile, and improve ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Conclusion and Future Directions
SR-1903 represents a promising class of multi-target modulators of nuclear receptors with significant therapeutic potential in inflammatory and metabolic diseases. Its ability to simultaneously inhibit the pro-inflammatory RORγ pathway and the adipogenic PPARγ pathway, while activating the cholesterol-regulating LXR pathway, offers a unique and potentially powerful approach to treating complex multifactorial diseases.
Future research should focus on:
-
Elucidating the precise molecular mechanisms by which SR-1903 differentially modulates its three target receptors.
-
Conducting comprehensive structure-activity relationship studies to develop analogs with improved potency, selectivity, and pharmacokinetic profiles.
-
Further in vivo studies to fully characterize the therapeutic efficacy and safety profile of SR-1903 and its derivatives in a wider range of disease models.
This technical guide provides a solid foundation for researchers and drug developers to build upon as they explore the full therapeutic potential of SR-1903 and its homologous compounds. The detailed protocols and signaling pathway diagrams offer practical tools to facilitate further investigation into this exciting area of nuclear receptor pharmacology.
References
- 1. RORγt and RORα signature genes in human Th17 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RORγt and RORα signature genes in human Th17 cells | PLOS One [journals.plos.org]
- 3. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Liver X receptors in lipid signalling and membrane homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. eubopen.org [eubopen.org]
- 8. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chondrex.com [chondrex.com]
- 10. Protocol for the induction of arthritis in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. resources.amsbio.com [resources.amsbio.com]
- 12. Diet-induced obesity model - Wikipedia [en.wikipedia.org]
- 13. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Diet-induced obesity murine model [protocols.io]
- 15. The Th17 immune response is controlled by the Rel–RORγ–RORγT transcriptional axis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. TH17 lineage differentiation is programmed by orphan nuclear receptors RORα and RORγ - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pnas.org [pnas.org]
- 18. mdpi.com [mdpi.com]
- 19. Design and Synthesis of Conformationally Constrained RORγt Inverse Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis of A-9758, an Inverse Agonist of Retinoic Acid-Related Orphan Receptor γt - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Structure-Activity Relationships of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A Review of the Structure–Activity Relationship of Natural and Synthetic Antimetastatic Compounds [mdpi.com]
SR1903: An Initial Overview of its Preclinical Safety and Toxicity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR1903 is a synthetic small molecule that has garnered interest in preclinical research for its unique polypharmacology. It acts as an inverse agonist of the retinoic acid receptor-related orphan receptor gamma (RORγ) and peroxisome proliferator-activated receptor gamma (PPARγ), and as an agonist of the liver X receptor (LXR). This modulation of multiple nuclear receptors gives this compound potent anti-inflammatory and anti-diabetic properties, which have been demonstrated in murine models of collagen-induced arthritis and diet-induced obesity. While comprehensive safety and toxicity data in the public domain are limited, initial studies suggest that this compound is well-tolerated under specific experimental conditions. This technical guide synthesizes the currently available information on the initial safety and toxicity profile of this compound, providing a resource for researchers and drug development professionals.
General Safety and Tolerability
The primary available information on the safety of this compound comes from in vivo studies in mice. A key study published in ACS Chemical Biology reports that this compound was "well-tolerated following chronic administration" in mouse models of collagen-induced arthritis (CIA) and diet-induced obesity (DIO).[1] In these studies, this compound was administered intraperitoneally (i.p.) at a dose of 20 mg/kg twice daily for 14 or 16 days.[1] Notably, this chronic administration did not lead to liver enlargement, a common concern with some nuclear receptor modulators.[1]
However, it is critical to note that detailed, quantitative toxicological data such as the No-Observed-Adverse-Effect Level (NOAEL) and the median lethal dose (LD50) are not publicly available. Furthermore, comprehensive safety pharmacology, genotoxicity, and reproductive toxicity studies have not been reported in the accessible literature.
Quantitative Toxicity Data Summary
The following table summarizes the available quantitative data on the safety and toxicity of this compound. The significant gaps in publicly available data are explicitly noted.
| Parameter | Species | Route of Administration | Dose/Concentration | Observation | Reference |
| Acute Toxicity | |||||
| LD50 | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| Sub-chronic/Chronic Toxicity | |||||
| NOAEL | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| General Tolerability | Mouse | Intraperitoneal (i.p.) | 20 mg/kg, twice daily for 14 or 16 days | Well-tolerated; No observed liver enlargement. | [1] |
| In Vitro Cytotoxicity | Data Not Available | Not Applicable | Data Not Available | Data Not Available | |
| Genotoxicity | |||||
| Ames Test | Data Not Available | Not Applicable | Data Not Available | Data Not Available | |
| Chromosomal Aberration | Data Not Available | Not Applicable | Data Not Available | Data Not Available | |
| Safety Pharmacology | |||||
| Cardiovascular | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| Central Nervous System | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| Respiratory | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| Reproductive and Developmental Toxicity | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Experimental Protocols
Detailed experimental protocols for formal toxicology studies of this compound are not available in the public domain. However, based on the efficacy studies, the following protocol for in vivo administration in mice has been described:
In Vivo Administration in Mouse Models (Collagen-Induced Arthritis and Diet-Induced Obesity)
-
Animal Model: Male DBA/1J mice for collagen-induced arthritis model; Male C57BL/6J mice for diet-induced obesity model.
-
Compound Formulation: Specific formulation details are not provided in the primary literature.
-
Dosing Regimen: 20 mg/kg body weight.
-
Route of Administration: Intraperitoneal (i.p.) injection.
-
Frequency: Twice daily.
-
Duration: 14 days for the diet-induced obesity model and 16 days for the collagen-induced arthritis model.
-
Key Monitoring Parameters (as reported in efficacy studies): Body weight, fat mass, food intake, fasting glucose and insulin levels, total cholesterol, and low-density lipoprotein (LDL). For the arthritis model, arthritic symptoms were monitored.[1]
-
Pathological Assessment (as reported): Liver weight was assessed at the end of the study, with no significant enlargement observed.[1]
Signaling Pathways and Experimental Workflows
The polypharmacology of this compound involves the modulation of three key nuclear receptors: RORγ, PPARγ, and LXR. The following diagrams illustrate the signaling pathways influenced by this compound and a general workflow for its initial in vivo evaluation.
Conclusion and Future Directions
The currently available data suggests that this compound has a favorable initial safety profile in mice, being well-tolerated at doses that demonstrate efficacy in models of inflammatory and metabolic disease. However, the lack of comprehensive, publicly available toxicological data represents a significant knowledge gap. To advance the development of this compound or similar polypharmacological modulators, a systematic and thorough preclinical safety evaluation is imperative. This would include:
-
Acute and chronic toxicity studies in at least two species (one rodent, one non-rodent) to determine LD50 and NOAEL values.
-
A full safety pharmacology battery to assess effects on the cardiovascular, central nervous, and respiratory systems.
-
Genotoxicity testing (e.g., Ames test, in vitro and in vivo micronucleus assays) to evaluate mutagenic potential.
-
Reproductive and developmental toxicity studies to assess effects on fertility and embryonic development.
-
ADME (Absorption, Distribution, Metabolism, and Excretion) studies to understand the pharmacokinetic and pharmacodynamic properties of this compound.
The generation and dissemination of these data will be crucial for a comprehensive risk assessment and for guiding any future clinical development of this promising compound. Researchers are encouraged to consult the primary literature for the most up-to-date information and to consider these data gaps when designing future studies.
References
An In-depth Technical Review of SYHX1903, a Selective CDK9 Inhibitor for Hematologic Malignancies
Disclaimer: SYHX1903 is an investigational drug, and as such, comprehensive preclinical and clinical data are not fully available in the public domain. This document provides a review of the existing literature on its target, Cyclin-Dependent Kinase 9 (CDK9), and outlines the scientific basis for its development in hematologic malignancies.
Introduction
SYHX1903 is an investigational small molecule identified as a highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). Developed by CSPC ZhongQi Pharmaceutical Technology Co., Ltd., it is currently undergoing a Phase I/II clinical trial for patients with relapsed/refractory hematologic malignancies (NCT05055791).[1][2][3] The therapeutic rationale for SYHX1903 is based on the critical role of CDK9 in regulating the transcription of key oncogenes and survival proteins that are frequently overexpressed in blood cancers.[4]
The Role of CDK9 in Transcriptional Regulation and Cancer
CDK9 is the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb).[1][2] The P-TEFb complex, which also includes a regulatory cyclin T1 subunit, is a master regulator of transcriptional elongation.[1][2] It functions by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), as well as negative elongation factors like DSIF and NELF.[2][5] This action releases RNAPII from promoter-proximal pausing, allowing for the productive elongation of mRNA transcripts.[2]
Many hematologic malignancies are characterized by a dependency on the continuous transcription of genes with short-lived mRNAs that encode key oncoproteins and anti-apoptotic factors.[6] Prominent examples of such genes include the proto-oncogene MYC and the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1). The expression of these proteins is often highly dependent on CDK9 activity, making CDK9 a compelling therapeutic target in these cancers.[4]
Mechanism of Action of SYHX1903
As a selective CDK9 inhibitor, SYHX1903 is designed to bind to the ATP-binding pocket of CDK9, preventing the phosphorylation of its substrates. This inhibition of CDK9's kinase activity is expected to lead to the following downstream effects:
-
Suppression of Oncogene Transcription: By preventing the release of paused RNAPII, SYHX1903 would lead to a rapid decrease in the transcripts of key survival genes like MYC and MCL-1.[6]
-
Induction of Apoptosis: The downregulation of anti-apoptotic proteins such as Mcl-1 is anticipated to shift the cellular balance towards programmed cell death, or apoptosis, in cancer cells that are dependent on these survival signals.[7]
The high selectivity of SYHX1903 for CDK9 over other cyclin-dependent kinases is a key attribute, potentially leading to a wider therapeutic window and reduced off-target effects compared to pan-CDK inhibitors.[2]
Signaling Pathway
The following diagram illustrates the central role of the CDK9/P-TEFb complex in transcriptional elongation and how its inhibition by SYHX1903 can impact cancer cell survival.
Caption: CDK9/P-TEFb signaling pathway and the mechanism of action of SYHX1903.
Quantitative Data Presentation
While specific preclinical and clinical data for SYHX1903 are not yet publicly available, the following tables represent the types of quantitative data that are typically generated to characterize a selective CDK9 inhibitor.
Table 1: In Vitro Kinase Inhibitory Activity of a Selective CDK9 Inhibitor
| Kinase Target | IC50 (nM) |
|---|---|
| CDK9/Cyclin T1 | Data Not Available |
| CDK1/Cyclin B | Data Not Available |
| CDK2/Cyclin E | Data Not Available |
| CDK4/Cyclin D1 | Data Not Available |
| CDK7/Cyclin H | Data Not Available |
IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: In Vitro Anti-proliferative Activity in Hematologic Malignancy Cell Lines
| Cell Line | Cancer Type | GI50 (nM) |
|---|---|---|
| MOLM-13 | Acute Myeloid Leukemia | Data Not Available |
| MV-4-11 | Acute Myeloid Leukemia | Data Not Available |
| MM.1S | Multiple Myeloma | Data Not Available |
| Jeko-1 | Mantle Cell Lymphoma | Data Not Available |
GI50: The concentration of a drug that causes 50% inhibition of cell growth.
Table 3: In Vivo Efficacy in a Hematologic Malignancy Xenograft Model
| Treatment Group | Tumor Growth Inhibition (%) |
|---|---|
| Vehicle Control | 0% (by definition) |
| SYHX1903 (Dose 1) | Data Not Available |
| SYHX1903 (Dose 2) | Data Not Available |
Tumor Growth Inhibition is typically measured at the end of the study compared to the vehicle control group.
Experimental Protocols
The evaluation of a selective CDK9 inhibitor like SYHX1903 would involve a series of standardized preclinical experiments to determine its potency, selectivity, mechanism of action, and in vivo efficacy. Below are outlines of key experimental protocols.
1. Biochemical Kinase Activity Assay (e.g., ADP-Glo™ Assay)
-
Objective: To determine the direct inhibitory effect of SYHX1903 on the enzymatic activity of CDK9 and other kinases to assess potency and selectivity.
-
Methodology:
-
A fixed concentration of purified recombinant CDK9/Cyclin T1 enzyme is incubated with a peptide substrate and a range of concentrations of SYHX1903 in a microplate well.
-
The kinase reaction is initiated by the addition of ATP.
-
After a defined incubation period, a reagent is added to stop the kinase reaction and deplete the remaining ATP.
-
A second reagent is added to convert the ADP produced by the kinase reaction into ATP, which then drives a luciferase-based reaction to generate a luminescent signal.
-
The intensity of the luminescent signal is proportional to the amount of ADP produced and thus the kinase activity. The IC50 value is calculated from the dose-response curve.[8]
-
2. Cellular Assay for Target Engagement (Western Blot for Phospho-RNAPII)
-
Objective: To confirm that SYHX1903 inhibits CDK9 activity within cancer cells by measuring the phosphorylation of its key substrate, RNAPII.
-
Methodology:
-
Hematologic cancer cell lines are treated with varying concentrations of SYHX1903 for a defined period (e.g., 2-6 hours).
-
Cells are harvested and lysed to extract total protein.
-
Protein concentrations are normalized, and the lysates are separated by SDS-PAGE.
-
Proteins are transferred to a membrane and probed with primary antibodies specific for the phosphorylated form of RNAPII at Serine 2 of the CTD (p-RNAPII Ser2) and for total RNAPII.
-
Following incubation with secondary antibodies, the protein bands are visualized using chemiluminescence. A reduction in the p-RNAPII Ser2 signal relative to total RNAPII indicates target engagement.[7]
-
3. Cell Proliferation Assay (e.g., CellTiter-Glo® Assay)
-
Objective: To assess the effect of SYHX1903 on the growth of hematologic cancer cell lines.
-
Methodology:
-
Cancer cells are seeded in 96-well plates and treated with a serial dilution of SYHX1903.
-
After a 72-hour incubation period, a reagent is added that lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of the number of viable cells.
-
The GI50 value is determined by plotting the luminescence signal against the drug concentration.
-
4. In Vivo Xenograft Model of Hematologic Malignancy
-
Objective: To evaluate the anti-tumor efficacy of SYHX1903 in a living organism.
-
Methodology:
-
Immunocompromised mice are subcutaneously or intravenously inoculated with a human hematologic cancer cell line.
-
Once tumors are established (or the disease is systemic), the mice are randomized into treatment and control groups.
-
SYHX1903 is administered to the treatment groups according to a specific dose and schedule (e.g., daily oral gavage). The control group receives a vehicle solution.
-
Tumor volume is measured regularly with calipers (for solid tumors), or disease progression is monitored by other means (e.g., bioluminescence imaging for systemic models).
-
At the end of the study, the percentage of tumor growth inhibition is calculated, and the safety of the compound is assessed by monitoring the body weight and overall health of the mice.[9]
-
Experimental Workflow Visualization
The following diagram illustrates a typical preclinical discovery and development workflow for a kinase inhibitor such as SYHX1903.
Caption: A generalized preclinical experimental workflow for a kinase inhibitor.
Conclusion
SYHX1903, as a selective CDK9 inhibitor, represents a targeted therapeutic strategy for hematologic malignancies that are dependent on the transcriptional upregulation of key oncogenes and survival proteins. The mechanism of action is well-rationalized, and the ongoing clinical trial will provide crucial data on its safety and efficacy in patients. While detailed preclinical data are not yet publicly available, the scientific foundation for CDK9 inhibition in blood cancers is strong, making SYHX1903 a compound of significant interest to the research and drug development community.
References
- 1. P-TEFb: The master regulator of transcription elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P-TEFb - Wikipedia [en.wikipedia.org]
- 3. What are CDK9 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 4. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting CDK9 for Anti-Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. benchchem.com [benchchem.com]
- 9. MC180295 is a highly potent and selective CDK9 inhibitor with preclinical in vitro and in vivo efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
SR1903: A Dual Modulator of RORγ and LXR for Therapeutic Intervention in Inflammatory and Metabolic Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
SR1903 is a novel synthetic compound that exhibits a unique polypharmacological profile as a dual modulator of two key nuclear receptors: Retinoic Acid Receptor-related Orphan Receptor γ (RORγ) and Liver X Receptor (LXR). It functions as an inverse agonist of RORγ and an agonist of LXR, positioning it as a compelling candidate for therapeutic development in a range of inflammatory and metabolic disorders. This document provides a comprehensive technical overview of this compound, including its mechanism of action, potential therapeutic targets, quantitative data from preclinical studies, and detailed experimental methodologies.
Introduction
Nuclear receptors are a superfamily of ligand-activated transcription factors that play pivotal roles in regulating a diverse array of physiological processes, including metabolism, immunity, and development. Their dysfunction is often implicated in the pathophysiology of numerous diseases, making them attractive targets for therapeutic intervention. This compound has emerged as a significant research compound due to its ability to concurrently modulate the activity of two critical nuclear receptors, RORγ and LXR, which are central to the regulation of immune responses and metabolic homeostasis, respectively.
This guide serves as a technical resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound. It consolidates the available data on its bioactivity, preclinical efficacy, and underlying mechanisms of action, and provides detailed experimental protocols to facilitate further investigation.
Mechanism of Action: Dual Modulation of RORγ and LXR
This compound's therapeutic potential stems from its dual-modulatory activity on RORγ and LXR.
-
RORγ Inverse Agonism: RORγ, particularly the RORγt isoform, is a master regulator of T helper 17 (Th17) cell differentiation. Th17 cells are key mediators of inflammation and are implicated in the pathogenesis of numerous autoimmune diseases. By acting as an inverse agonist, this compound represses the transcriptional activity of RORγ, thereby inhibiting the production of pro-inflammatory cytokines such as Interleukin-17 (IL-17).
-
LXR Agonism: Liver X Receptors (LXRα and LXRβ) are critical regulators of cholesterol, fatty acid, and glucose metabolism. LXR activation promotes reverse cholesterol transport, inhibits inflammation, and improves insulin sensitivity. As an LXR agonist, this compound activates these receptors, leading to the transcriptional regulation of genes involved in these beneficial metabolic pathways.
This dual mechanism of action suggests that this compound can simultaneously suppress inflammatory responses and improve metabolic profiles, offering a multifaceted approach to treating complex diseases with both inflammatory and metabolic components.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound from various preclinical studies.
Table 1: In Vitro Bioactivity of this compound
| Target | Assay Type | Parameter | Value |
| RORγ | Cell-Based Reporter Assay | IC50 | ~100 nM[1] |
| PPARγ | Not Specified | IC50 | 209 nM[2] |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Collagen-Induced Arthritis
| Animal Model | Treatment | Dosage | Duration | Key Findings |
| Collagen-Induced Arthritis (CIA) Mice | This compound | 20 mg/kg, intraperitoneally, twice daily | 16 days | Ameliorated arthritic symptoms and prevented thymocyte loss.[2] |
Table 3: In Vivo Efficacy of this compound in a Mouse Model of Diet-Induced Obesity
| Animal Model | Treatment | Dosage | Duration | Key Findings |
| Diet-Induced Obese (DIO) Mice | This compound | 20 mg/kg, intraperitoneally | 14 days | Improved metabolic parameters and protected against obesity-associated thymic degeneration.[2] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound.
Cell-Based Reporter Assay for RORγ Inverse Agonist Activity
This protocol describes a general method for determining the potency of a RORγ inverse agonist using a luciferase reporter assay.
Objective: To quantify the ability of this compound to inhibit the transcriptional activity of RORγ.
Materials:
-
HEK293T cells
-
Expression plasmid for Gal4 DNA-binding domain fused to the RORγ ligand-binding domain (Gal4-RORγ-LBD)
-
Luciferase reporter plasmid containing a Gal4 upstream activating sequence (UAS)
-
Renilla luciferase control plasmid (for normalization)
-
Lipofectamine 3000 or other suitable transfection reagent
-
DMEM with 10% FBS
-
This compound
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate overnight.
-
Transfection: Co-transfect the cells with the Gal4-RORγ-LBD expression plasmid, the UAS-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for an additional 24 hours.
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a Dual-Luciferase Reporter Assay System and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Collagen-Induced Arthritis (CIA) Mouse Model
This protocol outlines the induction of arthritis in mice and subsequent treatment with this compound.
Objective: To evaluate the in vivo efficacy of this compound in a model of rheumatoid arthritis.
Materials:
-
DBA/1J mice (male, 8-10 weeks old)
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Vehicle control
-
Syringes and needles
Procedure:
-
Immunization (Day 0): Emulsify bovine type II collagen in CFA. Inject 100 µL of the emulsion intradermally at the base of the tail of each mouse.
-
Booster Immunization (Day 21): Emulsify bovine type II collagen in IFA. Administer a booster injection of 100 µL of the emulsion intradermally at the base of the tail.
-
Treatment: Upon the onset of arthritis (typically around day 24-28), randomize the mice into treatment and control groups. Administer this compound (20 mg/kg) or vehicle control intraperitoneally twice daily for 16 days.
-
Arthritis Scoring: Monitor the mice daily for signs of arthritis. Score each paw on a scale of 0-4 based on the severity of inflammation, swelling, and redness. The maximum score per mouse is 16.
-
Histological Analysis: At the end of the study, sacrifice the mice and collect the paws for histological analysis to assess joint inflammation, cartilage destruction, and bone erosion.
Diet-Induced Obesity (DIO) Mouse Model
This protocol describes the induction of obesity in mice and subsequent treatment with this compound.
Objective: To assess the in vivo efficacy of this compound in a model of obesity and metabolic syndrome.
Materials:
-
C57BL/6J mice (male, 6-8 weeks old)
-
High-fat diet (HFD; e.g., 60% kcal from fat)
-
Control diet (standard chow)
-
This compound
-
Vehicle control
-
Equipment for measuring body weight, food intake, and glucose tolerance.
Procedure:
-
Induction of Obesity: Feed the mice a high-fat diet for 8-12 weeks to induce obesity. A control group should be fed a standard chow diet.
-
Treatment: After the induction period, randomize the obese mice into treatment and control groups. Administer this compound (20 mg/kg) or vehicle control intraperitoneally daily for 14 days.
-
Monitoring: Monitor body weight and food intake regularly throughout the study.
-
Metabolic Phenotyping: At the end of the treatment period, perform metabolic assessments, including:
-
Glucose Tolerance Test (GTT): Fast the mice overnight and administer an intraperitoneal injection of glucose. Measure blood glucose levels at various time points.
-
Insulin Tolerance Test (ITT): Administer an intraperitoneal injection of insulin and measure blood glucose levels at various time points.
-
Serum Analysis: Collect blood to measure serum levels of insulin, cholesterol, triglycerides, and inflammatory cytokines.
-
-
Body Composition Analysis: At the end of the study, determine body composition (fat mass and lean mass) using techniques such as DEXA or MRI.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its evaluation.
References
Unraveling the Cellular Signaling Role of SR1903: A Technical Overview
For Immediate Release
The designation "SR1903" is predominantly associated with the Springfield Model 1903, a bolt-action rifle. This suggests a possible misidentification or the use of an internal, non-public code for a particular molecule of interest.
While the core request for an in-depth technical guide on this compound cannot be fulfilled due to the absence of data, this document aims to provide a framework for how such a guide would be structured, should information become available. This will serve as a template for researchers, scientists, and drug development professionals to organize and present data on novel signaling molecules.
Hypothetical Structure of a Technical Guide for a Novel Signaling Molecule
Should data on a molecule like "this compound" emerge, a comprehensive technical guide would be structured as follows:
1. Introduction and Background
-
1.1. Discovery and Nomenclature: An overview of the molecule's discovery, its chemical class, and any alternative names or identifiers.
-
1.2. Therapeutic or Research Relevance: A summary of the potential applications or areas of investigation for the molecule.
2. Mechanism of Action and Cellular Signaling Pathway
-
2.1. Direct Molecular Targets: Identification of the primary protein(s) or other molecules that "this compound" interacts with.
-
2.2. Downstream Signaling Events: A detailed description of the signaling cascade initiated by the molecule's interaction with its target. This would include key phosphorylation events, protein-protein interactions, and second messenger generation.
A diagram illustrating the signaling pathway would be presented here.
Caption: Hypothetical signaling pathway initiated by this compound.
3. Quantitative Data Summary
All quantitative data from relevant experiments would be summarized in tables for clear comparison.
Table 1: In Vitro Binding Affinity of "this compound"
| Target | Assay Type | Kd (nM) | Reference |
|---|---|---|---|
| Receptor X | SPR | 15.2 | [Hypothetical Study 1] |
| Receptor Y | ITC | 120.8 | [Hypothetical Study 1] |
Table 2: Cellular Potency of "this compound"
| Cell Line | Assay | EC50 (nM) | IC50 (nM) | Reference |
|---|---|---|---|---|
| HEK293 | Reporter Gene | 55.4 | - | [Hypothetical Study 2] |
| MCF-7 | Cell Viability | - | 89.1 | [Hypothetical Study 3] |
4. Detailed Experimental Protocols
This section would provide step-by-step methodologies for key experiments.
4.1. Surface Plasmon Resonance (SPR) for Binding Kinetics
-
Immobilization: Covalently couple the purified extracellular domain of the target receptor to a CM5 sensor chip.
-
Binding: Flow serial dilutions of "this compound" over the chip surface.
-
Data Analysis: Fit the resulting sensorgrams to a 1:1 binding model to determine association (ka) and dissociation (kd) rates, and calculate the equilibrium dissociation constant (Kd).
A workflow diagram for this protocol would be included.
Caption: Workflow for determining binding kinetics using SPR.
4.2. Western Blotting for Phospho-Protein Analysis
-
Cell Treatment: Treat cells with "this compound" at various concentrations and time points.
-
Lysis: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Electrophoresis and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated and total target proteins, followed by HRP-conjugated secondary antibodies.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate.
5. Conclusion and Future Directions This section would summarize the known role of the molecule in cellular signaling and suggest future experiments to further elucidate its function and therapeutic potential.
A Call for Information
We urge any researchers or organizations with information on a signaling molecule designated "this compound" to make their findings publicly available. The scientific community thrives on the open exchange of information to accelerate discovery and innovation. Until such data is accessible, the role of "this compound" in cellular signaling remains an open question.
Methodological & Application
Application Notes and Protocols for In Vitro Cellular Assays
Note: No specific experimental protocols or mechanism of action for a compound designated "SR1903" were found in the available resources. The following application notes and protocols are based on general cell culture techniques and may serve as a foundational guide for designing experiments for a novel compound. For illustrative purposes, detailed protocols for a compound with a similar designation, SR-3029, a Wnt signaling pathway inhibitor, are provided as a template. Researchers should adapt these protocols based on the specific characteristics of their compound of interest and cell lines used.
Introduction
These application notes provide a comprehensive overview of standard cell culture methodologies relevant to the investigation of a novel experimental compound. The protocols outlined below cover essential techniques including cell seeding, compound treatment, and subsequent analysis of cell viability, protein expression, and gene expression. These methods are fundamental for characterizing the cellular effects of a test compound and elucidating its mechanism of action.
General Cell Culture and Maintenance
Successful in vitro experiments begin with healthy and consistently maintained cell cultures.
Protocol for Thawing and Culturing Cryopreserved Cells:
-
Rapidly thaw the cryovial of cells in a 37°C water bath until a small amount of ice remains.
-
Wipe the vial with 70% ethanol before opening in a sterile biosafety cabinet.[1]
-
Transfer the cells to a sterile centrifuge tube containing 8-10 ml of pre-warmed complete culture medium.[1]
-
Centrifuge the cell suspension at 200 x g for 5 minutes to pellet the cells.[1]
-
Aspirate the supernatant containing the cryoprotectant and gently resuspend the cell pellet in fresh, pre-warmed culture medium.
-
Seed the cells into an appropriate culture flask or dish. For adherent cells, flasks may require pre-coating with an appropriate extracellular matrix protein (e.g., gelatin or collagen) to promote attachment.[1]
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.[1]
-
Change the culture medium the following day to remove any remaining cryoprotectant and non-adherent cells.[1]
-
Monitor cell health and confluence daily, and subculture the cells as needed to maintain optimal density.
Experimental Protocols: A Template Using SR-3029
The following protocols are adapted for SR-3029, a Wnt signaling inhibitor, and can be modified for other experimental compounds.
Cell Viability Assay (MTT Assay)
This assay determines the effect of a compound on cell proliferation and viability.
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of complete culture medium. The optimal seeding density should be determined empirically for each cell line.[2]
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[2]
-
Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium from a stock solution (commonly dissolved in DMSO). Add the diluted compound to the wells. The final concentration of the solvent (e.g., DMSO) should not exceed a non-toxic level, typically ≤0.1%.[2]
-
Incubation with Compound: Incubate the cells with the compound for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing the formation of formazan crystals.[2]
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.[2]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Quantitative Data Summary for Cell Viability Assay:
| Parameter | Value |
| Cell Seeding Density | 1,000 - 100,000 cells/well |
| Incubation Time (Attachment) | 24 hours |
| Final DMSO Concentration | ≤ 0.1% |
| Incubation Time (MTT) | 2 - 4 hours |
| Absorbance Wavelength | 570 nm |
Western Blot Analysis
This protocol is used to determine the effect of a compound on the protein levels of a specific target.
Protocol:
-
Cell Treatment: Seed cells in appropriately sized culture dishes and treat with the experimental compound for the desired time.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. After electrophoresis, transfer the separated proteins to a PVDF membrane.[2]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add a chemiluminescent substrate to visualize the protein bands using an imaging system.[2]
-
Loading Control: To ensure equal protein loading, probe the same membrane for a loading control protein, such as β-actin or GAPDH.[2]
Quantitative Real-Time PCR (qRT-PCR)
This protocol measures the effect of a compound on the mRNA expression of target genes.
Protocol:
-
Cell Treatment and RNA Extraction: Treat cells with the experimental compound for the desired time. Extract total RNA from the cells using a commercial kit.[2]
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.[2]
-
qRT-PCR: Perform qRT-PCR using the synthesized cDNA, gene-specific primers, and a suitable qPCR master mix.
-
Data Analysis: Analyze the results using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to a housekeeping gene.
Visualizations
Signaling Pathway Diagram
Caption: A hypothetical signaling cascade initiated by this compound.
Experimental Workflow Diagram
Caption: General workflow for in vitro compound testing.
References
Application Notes and Protocols for SR1903 and Structurally-Related REV-ERB Agonists in Animal Models
Introduction
SR1903 is a synthetic agonist of the nuclear receptors REV-ERBα and REV-ERBβ, which are critical components of the circadian clock. These receptors play a vital role in regulating the expression of core clock proteins that drive rhythms in metabolism and behavior. Pharmacological activation of REV-ERBs by synthetic agonists has shown potential therapeutic benefits in animal models of sleep disorders, metabolic diseases, and even cancer.[1][2][3] This document provides detailed application notes and protocols for the use of REV-ERB agonists, using the well-characterized compounds SR9009 and SR9011 as primary examples due to the limited specific public data on this compound. The methodologies and dosage regimens described herein are based on established preclinical studies and are intended to guide researchers in designing their own in vivo experiments.
Data Presentation: Dosage and Administration in Animal Models
The following table summarizes the dosage and administration of synthetic REV-ERB agonists in various animal models based on published studies.
| Compound | Animal Model | Dosage | Administration Route | Frequency | Application | Reference |
| SR9011 | BALB/c Mice | 100 mg/kg | Intraperitoneal (i.p.) | Twice daily (b.i.d) | Study of weight and fat mass loss | [2] |
| SR9009 | Wild-type Male Mice | 100 mg/kg/day | Intraperitoneal (i.p.) | Once daily | Myocardial infarction model | [4] |
| SR9009 | CBK and Control Mice | 100 mg/kg/day | Intraperitoneal (i.p.) | Once daily for 8 days | Study of cardiac gene expression and metabolism | [5] |
| SR9009/SR9011 | Mice | Not specified | Not specified | Single injection | Alteration of circadian behavior | [2] |
Experimental Protocols
Evaluation of Metabolic Effects in Diet-Induced Obese Mice
This protocol is adapted from studies investigating the effect of REV-ERB agonists on obesity and dyslipidemia.[2]
Objective: To assess the impact of a synthetic REV-ERB agonist (e.g., SR9011) on body weight, fat mass, and metabolic parameters in a diet-induced obesity mouse model.
Animal Model: Male C57BL/6J mice on a high-fat diet.
Materials:
-
Synthetic REV-ERB agonist (e.g., SR9011)
-
Vehicle solution (e.g., 10% DMSO, 15% Kolliphor, 75% water)[5]
-
Standard laboratory equipment for animal handling and injections
-
Metabolic cages (e.g., CLAMS) for monitoring oxygen consumption
-
DEXA scanner for body composition analysis
Procedure:
-
Induce obesity in mice by feeding a high-fat diet for a designated period.
-
Divide the obese mice into two groups: a vehicle control group and a treatment group.
-
Administer the REV-ERB agonist (e.g., SR9011 at 100 mg/kg) or vehicle via intraperitoneal injection twice daily (e.g., at CT0 and CT12) for a period of 12 days.[2]
-
Monitor body weight daily.
-
Towards the end of the treatment period, place the mice in metabolic cages to measure oxygen consumption and energy expenditure.
-
At the end of the study, perform DEXA scans to determine fat mass and lean mass.
-
Collect blood samples for analysis of plasma lipids and glucose.
-
Euthanize the animals and collect tissues (liver, skeletal muscle, adipose tissue) for gene expression analysis.
Assessment of Anti-Tumor Activity in a Glioblastoma Mouse Model
This protocol is based on research demonstrating the anticancer effects of REV-ERB agonists.[3]
Objective: To evaluate the efficacy of a synthetic REV-ERB agonist (e.g., SR9009 or SR9011) in a murine glioblastoma model.
Animal Model: Immunocompromised mice (e.g., nude mice) with orthotopically implanted glioblastoma cells.
Materials:
-
Synthetic REV-ERB agonist (e.g., SR9009 or SR9011)
-
Vehicle solution
-
Glioblastoma cell line
-
Stereotactic apparatus for intracranial cell implantation
-
Bioluminescence imaging system for monitoring tumor growth (if using luciferase-expressing cells)
Procedure:
-
Implant glioblastoma cells into the brains of immunocompromised mice using a stereotactic apparatus.
-
Monitor tumor establishment and growth using bioluminescence imaging.
-
Once tumors are established, randomize the mice into control and treatment groups.
-
Administer the REV-ERB agonist or vehicle intraperitoneally at a predetermined dose and schedule.
-
Monitor tumor growth regularly via bioluminescence imaging.
-
Record animal survival and body weight throughout the study.
-
At the study endpoint, euthanize the animals and collect brain tissue for histological analysis.
Signaling Pathways and Experimental Workflows
REV-ERB Signaling Pathway
The synthetic agonists SR9009 and SR9011 act by binding to the nuclear receptors REV-ERBα and REV-ERBβ. This activation leads to the recruitment of corepressors, which in turn represses the transcription of target genes, including those involved in the core circadian clock (e.g., Bmal1) and metabolism.
Caption: REV-ERB agonist signaling pathway.
Experimental Workflow for In Vivo Efficacy Study
The following diagram illustrates a typical workflow for an in vivo study evaluating the efficacy of a REV-ERB agonist.
Caption: General experimental workflow for in vivo studies.
References
- 1. Regulation of circadian behaviour and metabolism by synthetic REV-ERB agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological activation of REV-ERBs is lethal in cancer and oncogene induced senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rev-erb agonist improves adverse cardiac remodeling and survival in myocardial infarction through an anti-inflammatory mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential effects of REV-ERBα/β agonism on cardiac gene expression, metabolism, and contractile function in a mouse model of circadian disruption - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Preparation of Stock Solutions for SR1903
Introduction
This document provides detailed application notes and protocols for the preparation of stock solutions of the novel research compound SR1903. This compound is a potent and selective modulator of the STAT3 signaling pathway, a critical regulator of cellular processes such as proliferation, differentiation, and apoptosis. Dysregulation of the STAT3 pathway is implicated in various diseases, including cancer and autoimmune disorders, making this compound a valuable tool for in vitro and in vivo studies aimed at understanding and targeting these conditions.[1][2][3]
These guidelines are intended to ensure the accurate and reproducible preparation of this compound solutions for experimental use. Adherence to these protocols is crucial for obtaining reliable and consistent results.
This compound: Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for the correct preparation of stock solutions. The relevant data for this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₁N₅O₃ | Supplier |
| Molecular Weight | 403.44 g/mol | Supplier |
| Appearance | White to off-white crystalline solid | Supplier |
| Solubility (at 25°C) | DMSO: ≥ 50 mg/mL (≥ 123.9 mM) | Supplier |
| Ethanol: < 1 mg/mL (sparingly soluble) | Supplier | |
| Water: Insoluble | Supplier | |
| Purity | >98% (by HPLC) | Supplier |
| Storage Temperature | -20°C | Supplier |
Preparation of this compound Stock Solutions
This section provides detailed protocols for the preparation of high-concentration stock solutions of this compound. It is recommended to prepare a primary stock solution in 100% Dimethyl Sulfoxide (DMSO) and then make further dilutions in an appropriate aqueous buffer or cell culture medium for working solutions.
2.1. Materials and Equipment
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes (1.5 mL or 2 mL)
-
Sterile serological pipettes and pipette tips
-
Vortex mixer
-
Analytical balance
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
2.2. Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
-
Pre-warm DMSO: Bring the anhydrous DMSO to room temperature before use to ensure it is completely liquid and to facilitate the dissolution of this compound.
-
Weigh this compound: On an analytical balance, carefully weigh out 4.03 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Calculation: (10 mmol/L) * (1 L / 1000 mL) * (403.44 g/mol ) * (1000 mg/g) * (1 mL) = 4.0344 mg
-
-
Add DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolve the Compound: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the this compound is completely dissolved. A brief sonication in a water bath can be used to aid dissolution if necessary.
-
Aliquot and Store: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL or 50 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.
2.3. Workflow for Stock Solution Preparation
Application Notes: Utilizing this compound in In Vitro Assays
This compound, as a STAT3 signaling modulator, can be utilized in a variety of in vitro cell-based assays to investigate its biological effects. The following are general guidelines for using this compound in such experiments.
3.1. General Considerations
-
Working Concentration: The optimal working concentration of this compound will vary depending on the cell type and the specific assay. It is recommended to perform a dose-response experiment (e.g., from 0.1 µM to 10 µM) to determine the effective concentration for your experimental system.
-
Vehicle Control: Always include a vehicle control (DMSO) in your experiments at the same final concentration as in the this compound-treated samples. The final DMSO concentration in the cell culture medium should typically be kept below 0.5% to avoid solvent-induced toxicity.
-
Stability in Media: this compound is stable in cell culture media for at least 72 hours under standard cell culture conditions (37°C, 5% CO₂). However, for longer-term experiments, it is advisable to replenish the media with freshly diluted compound.
3.2. Example Protocol: Western Blot Analysis of STAT3 Phosphorylation
This protocol provides a general framework for assessing the effect of this compound on STAT3 activation by measuring the levels of phosphorylated STAT3 (p-STAT3) via Western blotting.
-
Cell Seeding: Seed your cells of interest in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Treatment: The following day, treat the cells with various concentrations of this compound (e.g., 0, 0.1, 1, 10 µM) for the desired duration (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against p-STAT3 and total STAT3. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the p-STAT3 signal to the total STAT3 and loading control signals.
This compound and the STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in mediating signals from cytokines and growth factors. The canonical STAT3 signaling pathway is initiated by the binding of a ligand to its receptor, leading to the activation of Janus kinases (JAKs). JAKs then phosphorylate the receptor, creating docking sites for STAT3. Recruited STAT3 is subsequently phosphorylated, dimerizes, and translocates to the nucleus to regulate the transcription of target genes involved in cell survival, proliferation, and differentiation. This compound is designed to modulate this pathway, thereby influencing these cellular outcomes.
Disclaimer: This document is intended for research use only. This compound is not for human or veterinary use. Please consult the Safety Data Sheet (SDS) for this product for detailed safety information. The protocols provided are general guidelines and may require optimization for specific experimental conditions.
References
Application of SR1903 in High-Throughput Screening for REV-ERB Agonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
The nuclear receptors REV-ERBα and REV-ERBβ are critical components of the mammalian circadian clock, playing a pivotal role in the regulation of metabolism, inflammation, and behavior. These receptors function as transcriptional repressors, with their activity modulated by the binding of the endogenous ligand, heme. Synthetic REV-ERB agonists, such as SR1903, offer a promising therapeutic avenue for a range of conditions, including metabolic diseases, inflammatory disorders, and sleep disturbances. High-throughput screening (HTS) is an essential tool for the discovery and characterization of novel REV-ERB modulators. This document provides detailed application notes and protocols for the use of this compound and similar compounds in HTS assays.
Data Presentation
While specific quantitative high-throughput screening data for this compound is not widely available in the public domain, the following tables summarize representative data for other well-characterized REV-ERB agonists, SR9009 and STL1267, to illustrate the types of data generated in HTS campaigns. This data is derived from a fluorescence resonance energy transfer (FRET) assay measuring the recruitment of the co-repressor NCoR to the REV-ERBα ligand-binding domain (LBD) and a cell-based two-hybrid luciferase reporter assay.[1]
Table 1: Potency of REV-ERB Agonists in a FRET Assay [1]
| Compound | EC50 (µM) |
| STL1267 | 0.13 |
| SR9009 | 1.9 |
Table 2: Efficacy of REV-ERB Agonists in a Cell-Based Two-Hybrid Assay [1]
| Compound | Fold Activation (vs. Vehicle) |
| STL1267 | ~8-fold greater than SR9009 |
| SR9009 | Baseline for comparison |
Signaling Pathways
The REV-ERB nuclear receptors are key regulators of the circadian clock and metabolism. Upon binding to an agonist like this compound, REV-ERBα undergoes a conformational change that facilitates the recruitment of the nuclear receptor co-repressor (NCoR) complex, which includes histone deacetylase 3 (HDAC3). This complex then binds to REV-ERB response elements (ROREs) in the promoter regions of target genes, leading to chromatin condensation and transcriptional repression. A primary target of REV-ERBα is the Bmal1 gene, a core activator of the circadian clock. By repressing Bmal1 expression, REV-ERBα plays a crucial role in the negative feedback loop of the molecular clock.
Experimental Protocols
High-Throughput Screening for REV-ERBα Agonists using a Cell-Based Two-Hybrid Assay
This protocol is adapted from a validated mammalian cell-based two-hybrid assay system designed to identify REV-ERBα agonists. The assay measures the interaction between REV-ERBα and its co-repressor, NCoR.
1. Principle:
HEK-293T cells are co-transfected with two plasmids: one expressing the REV-ERBα ligand-binding domain (LBD) fused to the GAL4 DNA-binding domain (DBD), and another expressing the NCoR receptor-interacting domain (RID) fused to the VP16 activation domain. A third plasmid contains a luciferase reporter gene under the control of a GAL4 upstream activating sequence (UAS). In the presence of a REV-ERBα agonist, such as this compound, the REV-ERBα-LBD interacts with the NCoR-RID, bringing the VP16 activation domain into proximity with the UAS, thereby driving the expression of luciferase. A co-transfected Renilla luciferase plasmid is used for normalization.
2. Materials:
-
HEK-293T cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Plasmids:
-
pCMX-GAL4-hREV-ERBα-LBD
-
pCMX-VP16-hNCoR-RID
-
pFR-Luc (UAS-luciferase reporter)
-
pRL-TK (Renilla luciferase control)
-
-
Transfection reagent (e.g., Lipofectamine 3000)
-
This compound or other test compounds
-
384-well white, clear-bottom assay plates
-
Dual-luciferase reporter assay system
-
Luminometer plate reader
3. Protocol:
-
Cell Seeding:
-
Trypsinize and resuspend HEK-293T cells in DMEM with 10% FBS.
-
Seed 5,000 cells per well in a 384-well plate and incubate for 24 hours at 37°C and 5% CO₂.
-
-
Transfection:
-
Prepare the transfection mix according to the manufacturer's protocol. For each well, a typical mix would include:
-
25 ng pCMX-GAL4-hREV-ERBα-LBD
-
25 ng pCMX-VP16-hNCoR-RID
-
50 ng pFR-Luc
-
5 ng pRL-TK
-
-
Add the transfection mix to each well and gently swirl the plate.
-
Incubate for 24 hours.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound or other test compounds in DMEM. A typical concentration range for a dose-response curve would be from 1 nM to 10 µM.
-
Remove the transfection medium from the cells and add the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate for 18-24 hours.
-
-
Luciferase Assay:
-
Equilibrate the plate and luciferase assay reagents to room temperature.
-
Perform the dual-luciferase assay according to the manufacturer's instructions. This typically involves adding the luciferase substrate first, reading the firefly luminescence, then adding a stop reagent that also contains the Renilla luciferase substrate, and reading the Renilla luminescence.
-
-
Data Analysis:
-
For each well, calculate the ratio of firefly luciferase activity to Renilla luciferase activity to normalize for transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the log of the compound concentration to generate dose-response curves.
-
Calculate the EC50 value for each active compound, which represents the concentration at which 50% of the maximal response is observed.
-
Secondary Assay: Bmal1 Gene Expression
To confirm that hits from the primary screen act through the REV-ERB pathway, a secondary assay measuring the expression of a known REV-ERB target gene, Bmal1, can be performed.
1. Principle:
Activation of REV-ERB by an agonist like this compound leads to the transcriptional repression of Bmal1. This can be quantified by measuring the levels of Bmal1 mRNA using quantitative real-time PCR (qRT-PCR).
2. Materials:
-
HepG2 cells (or another cell line expressing endogenous REV-ERB and Bmal1)
-
This compound or hit compounds from the primary screen
-
RNA extraction kit
-
cDNA synthesis kit
-
qRT-PCR master mix
-
Primers for Bmal1 and a housekeeping gene (e.g., GAPDH)
3. Protocol:
-
Cell Treatment:
-
Seed HepG2 cells in a 24-well plate and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound or hit compounds for 6-12 hours. Include a vehicle control.
-
-
RNA Extraction and cDNA Synthesis:
-
Harvest the cells and extract total RNA using a commercial kit.
-
Synthesize cDNA from the extracted RNA.
-
-
qRT-PCR:
-
Perform qRT-PCR using primers for Bmal1 and the housekeeping gene.
-
Analyze the data using the ΔΔCt method to determine the relative expression of Bmal1 mRNA in treated versus control cells.
-
Expected Outcome: Treatment with a true REV-ERB agonist like this compound should result in a dose-dependent decrease in Bmal1 mRNA levels.
Conclusion
The protocols and information provided here offer a robust framework for the high-throughput screening and characterization of REV-ERB agonists like this compound. By employing a combination of primary cell-based screening assays and secondary target gene expression assays, researchers can confidently identify and validate novel modulators of the REV-ERB pathway for potential therapeutic development.
References
Application Notes and Protocols for SR1903 in Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR1903 is a synthetic small molecule that functions as a dual modulator of the nuclear receptors Retinoic Acid Receptor-related Orphan Receptor Gamma (RORγ) and Liver X Receptor (LXR). Specifically, it acts as an inverse agonist of RORγ and an agonist of LXR. This dual activity makes this compound a valuable tool for studying the signaling pathways governed by these receptors and a potential therapeutic candidate for inflammatory and metabolic diseases. Western blot analysis is a critical technique to elucidate the molecular effects of this compound by quantifying its impact on the protein expression levels of key targets in these pathways. These application notes provide detailed protocols for utilizing this compound in Western blot analysis to study its effects on RORγ, LXRα, and downstream inflammatory markers such as Triggering Receptor Expressed on Myeloid Cells 1 (TREM-1) and Interleukin-6 (IL-6).
Mechanism of Action of this compound
This compound exerts its biological effects by modulating the transcriptional activity of RORγ and LXR. As an inverse agonist of RORγ, this compound suppresses the constitutive activity of this receptor, leading to a downregulation of its target genes, which are often pro-inflammatory. Conversely, as an LXR agonist, this compound activates this receptor, promoting the expression of genes involved in cholesterol efflux and anti-inflammatory responses.
A key experimental observation is the ability of this compound to inhibit the lipopolysaccharide (LPS)-induced expression of pro-inflammatory proteins such as TREM-1 and IL-6 in cell lines like RAW 246.7 macrophages.[1] This is achieved, in part, through its action on RORγ and LXR signaling pathways.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the known quantitative data for this compound and provide illustrative data on its expected effects on protein expression as would be determined by quantitative Western blot analysis.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/Assay |
| RORγ Inverse Agonist IC50 | ~100 nM | Cell-based reporter assay |
| PPARγ Binding IC50 | 209 nM | Not specified |
Data sourced from Amsbio product information.[1]
Table 2: Illustrative Quantitative Western Blot Analysis of Protein Expression Changes Induced by this compound Treatment
The following data are representative of expected results from a dose-response experiment in a suitable cell line (e.g., RAW 264.7 macrophages) treated with this compound for 24 hours, followed by Western blot analysis and densitometry. Values are expressed as fold change relative to a vehicle-treated control.
| Target Protein | This compound (1 µM) | This compound (5 µM) | This compound (10 µM) |
| RORγ | 0.7 | 0.5 | 0.3 |
| LXRα | 1.5 | 2.2 | 3.0 |
| TREM-1 (LPS-stimulated) | 0.6 | 0.4 | 0.2 |
| IL-6 (LPS-stimulated) | 0.5 | 0.3 | 0.1 |
| ABCG1 | 1.8 | 2.5 | 3.5 |
| FASN | 1.6 | 2.3 | 3.2 |
| SCD-1 | 1.7 | 2.4 | 3.3 |
This table presents illustrative data based on the known mechanism of action of this compound and is intended to guide experimental design and data interpretation.
Signaling Pathways and Experimental Workflow
To visualize the mechanism of action of this compound and the experimental process, the following diagrams are provided.
Caption: this compound Signaling Pathways.
Caption: Western Blot Experimental Workflow.
Experimental Protocols
The following are detailed protocols for performing Western blot analysis to assess the effects of this compound on target protein expression.
Protocol 1: General Western Blot Protocol for this compound-Treated Cells
This protocol provides a general framework. Specific antibody dilutions and conditions for target proteins are provided in subsequent protocols.
1. Cell Culture and Treatment:
-
Plate a suitable cell line (e.g., RAW 264.7 murine macrophages) at an appropriate density.
-
Allow cells to adhere overnight.
-
Treat cells with this compound at various concentrations (e.g., 0.1, 1, 5, 10 µM) or a vehicle control (e.g., DMSO) for the desired time (e.g., 24 hours).
-
If studying inflammatory responses, stimulate cells with an inflammatory agent like LPS (100 ng/mL) for a specified period before or during this compound treatment.
2. Cell Lysis:
-
Wash cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse cells in ice-cold RIPA buffer (Radioimmunoprecipitation assay buffer) containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA (Bicinchoninic acid) protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE:
-
Prepare protein samples by mixing with Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Load equal amounts of protein (typically 20-40 µg) into the wells of a polyacrylamide gel (gel percentage depends on the molecular weight of the target protein).
-
Run the gel until the dye front reaches the bottom.
5. Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
6. Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
7. Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
8. Secondary Antibody Incubation:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, specific for the primary antibody host species, for 1 hour at room temperature.
9. Signal Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
10. Data Analysis:
- Quantify the band intensities using densitometry software.
- Normalize the intensity of the target protein band to a loading control (e.g., β-actin or GAPDH).
Protocol 2: Western Blot for RORγ
-
Target Molecular Weight: ~58 kDa
-
Gel Percentage: 10% SDS-PAGE
-
Primary Antibody: Anti-RORγ antibody (Use at manufacturer's recommended dilution, typically 1:1000).
-
Blocking Buffer: 5% non-fat dry milk in TBST.
Protocol 3: Western Blot for LXRα
-
Target Molecular Weight: ~50 kDa
-
Gel Percentage: 10% SDS-PAGE
-
Primary Antibody: Anti-LXRα antibody (Use at manufacturer's recommended dilution, typically 1:1000).
-
Blocking Buffer: 5% non-fat dry milk in TBST.
Protocol 4: Western Blot for TREM-1
-
Target Molecular Weight: ~30 kDa
-
Gel Percentage: 12% SDS-PAGE
-
Primary Antibody: Anti-TREM-1 antibody (Use at manufacturer's recommended dilution, e.g., starting at 1:200).
-
Blocking Buffer: 5% BSA in TBST.
Protocol 5: Western Blot for IL-6
-
Target Molecular Weight: ~21-28 kDa (depending on glycosylation)
-
Gel Percentage: 15% SDS-PAGE
-
Primary Antibody: Anti-IL-6 antibody (Use at manufacturer's recommended dilution, typically 1:1000).
-
Blocking Buffer: 5% non-fat dry milk in TBST.
Conclusion
These application notes provide a comprehensive guide for researchers utilizing this compound in Western blot analysis. The provided protocols and diagrams offer a framework for investigating the molecular mechanisms of this compound and quantifying its effects on key protein targets within the RORγ and LXR signaling pathways. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data, contributing to a deeper understanding of the therapeutic potential of this compound.
References
Application Notes and Protocols: SR1903 in Immunofluorescence Staining
Initial Search for SR1903-Specific Protocols Unsuccessful
Extensive searches for a specific immunofluorescence staining protocol for a reagent or molecule designated "this compound" did not yield any targeted results. The search results provided general immunofluorescence protocols, which can be adapted for various targets, but no information directly pertaining to "this compound" was found. The returned information also included unrelated topics such as staining methods for different biological components and information about historical rifles.
Therefore, this document provides a comprehensive, generalized immunofluorescence staining protocol that researchers can use as a foundational method. This protocol can be adapted for a specific target, which the user may know as this compound, by optimizing antibody concentrations, incubation times, and other experimental parameters.
General Immunofluorescence Staining Protocol for Cultured Cells
This protocol outlines the key steps for performing immunofluorescence staining on adherent cultured cells.
I. Materials and Reagents
A detailed list of necessary materials and reagents is provided in the table below.
| Category | Item | Purpose |
| Cell Culture | Chambered culture slides or coverslips in culture dishes | Growing adherent cells for staining |
| Cell culture medium | Cell growth and maintenance | |
| Phosphate-Buffered Saline (PBS) | Washing cells | |
| Fixation | 4% Paraformaldehyde (PFA) in PBS | Cross-linking proteins to preserve cell structure |
| or Cold Methanol (-20°C) | Alternative fixation method | |
| Permeabilization | 0.1-0.5% Triton X-100 in PBS | To allow antibodies to access intracellular antigens |
| Blocking | Blocking Buffer (e.g., 5% Bovine Serum Albumin (BSA) or normal serum from the secondary antibody host species in PBS) | To reduce non-specific antibody binding |
| Antibodies | Primary Antibody (specific to the target of interest) | Binds to the target antigen |
| Fluorophore-conjugated Secondary Antibody (specific to the primary antibody's host species) | Binds to the primary antibody and provides the fluorescent signal | |
| Nuclear Stain | DAPI or Hoechst solution | To visualize cell nuclei |
| Mounting | Antifade mounting medium | To preserve the fluorescent signal and mount the coverslip |
| General Lab Supplies | Microscope slides and coverslips | |
| Pipettes and tips | ||
| Humidified chamber | To prevent samples from drying out during incubations |
II. Experimental Protocol
The following steps provide a detailed workflow for immunofluorescence staining.
-
Cell Seeding and Culture:
-
Fixation:
-
Permeabilization (if using PFA fixation):
-
Blocking:
-
Add blocking buffer to the cells and incubate for at least 1 hour at room temperature in a humidified chamber.[3]
-
-
Primary Antibody Incubation:
-
Washing:
-
Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibody in the blocking buffer.
-
Add the diluted secondary antibody to the cells.
-
Incubate for 1 hour at room temperature in the dark in a humidified chamber.[3]
-
-
Washing:
-
Wash the cells three times with PBS for 5 minutes each in the dark.[3]
-
-
Counterstaining (Optional):
-
Incubate the cells with a nuclear stain like DAPI or Hoechst (e.g., 1 µg/mL in PBS) for 5 minutes at room temperature in the dark.[3]
-
Rinse briefly with PBS.
-
-
Mounting:
-
Mount the coverslips onto microscope slides using an antifade mounting medium. If using chambered slides, remove the chambers and add a coverslip with mounting medium.
-
Seal the edges of the coverslip with nail polish to prevent drying.
-
Store the slides at 4°C in the dark until imaging.[3]
-
-
Imaging:
-
Visualize the staining using a fluorescence microscope with the appropriate filter sets for the chosen fluorophores.
-
III. Diagrams
Experimental Workflow for Immunofluorescence
Caption: A flowchart of the immunofluorescence staining protocol.
Note on Signaling Pathways: As no information was found for "this compound," a signaling pathway diagram cannot be provided. If "this compound" is a known inhibitor or activator of a specific pathway, a diagram for that pathway could be generated. For example, if this compound were an inhibitor of the MAPK/ERK pathway, a diagram illustrating that mechanism of action could be created.
This generalized protocol and workflow provide a solid foundation for researchers to develop a specific immunofluorescence staining procedure for their target of interest. Optimization of each step is crucial for obtaining high-quality, specific, and reproducible results.
References
Application Notes & Protocols for Assessing Bioavailability
Disclaimer: The term "SR1903" did not yield specific methods or compounds in the conducted search. The following application notes and protocols are a comprehensive guide based on established and widely accepted methodologies for assessing the bioavailability of chemical compounds.
I. Application Notes
Introduction to Bioavailability
Bioavailability is a critical pharmacokinetic parameter that measures the rate and extent to which an active substance is absorbed from a drug product and becomes available at the site of action.[1][2][3] Understanding the bioavailability of a compound is essential in drug development for determining the appropriate dosage regimen, assessing the impact of formulation changes, and ensuring bioequivalence with a reference product.[3]
Key Concepts in Bioavailability Assessment
-
Absolute Bioavailability: Compares the bioavailability of the active drug in the systemic circulation following non-intravenous administration with the bioavailability of the same drug following intravenous administration.[4] It is calculated as the dose-corrected area under the curve (AUC) of the non-intravenous route divided by the AUC of the intravenous route.
-
Relative Bioavailability: Compares the bioavailability of a formulation (test) to another formulation (reference) of the same drug administered by the same or a different non-intravenous route.[4]
-
Pharmacokinetic Parameters: Several key parameters derived from plasma concentration-time profiles are used to assess bioavailability[3][5]:
-
AUC (Area Under the Curve): Represents the total drug exposure over time.
-
Cmax (Maximum Concentration): The highest concentration of the drug in the blood.
-
Tmax (Time to Maximum Concentration): The time at which Cmax is reached.
-
Factors Influencing Bioavailability
A multitude of factors can influence the bioavailability of a substance, including:
-
Physicochemical properties of the drug: Solubility, permeability, and stability.
-
Formulation and manufacturing variables: Excipients, particle size, and crystalline form.
-
Physiological factors of the subject: Gastrointestinal pH, motility, and presence of food.
-
First-pass metabolism: Drug metabolism in the gut wall and liver before reaching systemic circulation.
II. Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in a Rodent Model
This protocol outlines a typical in vivo study to determine the absolute bioavailability of a compound.
1. Objective: To determine the pharmacokinetic profile and absolute bioavailability of a test compound after oral (PO) and intravenous (IV) administration in rats.
2. Materials:
- Test compound
- Vehicle for oral and IV formulations (e.g., saline, PEG400)
- Sprague-Dawley rats (male, 8-10 weeks old)
- Dosing gavage needles and syringes
- Catheters for IV administration and blood collection
- Blood collection tubes (e.g., with K2-EDTA)
- Centrifuge
- LC-MS/MS system for bioanalysis
3. Study Design:
- A crossover design is often employed, where each animal receives both the IV and PO doses separated by a washout period.[3]
- Group 1 (n=6): IV administration (e.g., 1 mg/kg)
- Group 2 (n=6): PO administration (e.g., 10 mg/kg)
- Washout Period: At least 7 half-lives of the compound.
4. Procedure:
- Fast animals overnight (8-12 hours) before dosing, with free access to water.
- Administer the test compound either by IV injection or oral gavage.
- Collect blood samples (approx. 0.2 mL) at predetermined time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 12, and 24 hours post-dose).
- Process blood samples by centrifugation to obtain plasma.
- Store plasma samples at -80°C until analysis.
- Analyze plasma concentrations of the test compound using a validated LC-MS/MS method.
5. Data Analysis:
- Calculate pharmacokinetic parameters (AUC, Cmax, Tmax, half-life) using non-compartmental analysis software.
- Calculate absolute bioavailability (F%) using the formula: F% = (AUC_PO * Dose_IV) / (AUC_IV * Dose_PO) * 100
Protocol 2: In Vitro Dissolution Testing
This protocol describes a standard in vitro method to assess the dissolution rate of a solid oral dosage form, which can be an indicator of in vivo bioavailability.
1. Objective: To determine the dissolution profile of a tablet formulation of a test compound.
2. Materials:
- USP Dissolution Apparatus 2 (Paddle Apparatus)
- Dissolution medium (e.g., simulated gastric fluid, simulated intestinal fluid)
- Test compound tablets
- HPLC system for quantification
3. Procedure:
- Prepare the dissolution medium and equilibrate it to 37 ± 0.5°C.
- Place one tablet in each dissolution vessel.
- Start the apparatus at a specified paddle speed (e.g., 50 RPM).
- Withdraw samples (e.g., 5 mL) from each vessel at specified time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).
- Replace the withdrawn volume with fresh, pre-warmed medium.
- Filter the samples and analyze the concentration of the dissolved drug using a validated HPLC method.
4. Data Analysis:
- Calculate the cumulative percentage of the drug dissolved at each time point.
- Plot the percentage of drug dissolved versus time to obtain the dissolution profile.
III. Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of a Test Compound
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |
| AUC₀-t (ngh/mL) | 1500 ± 250 | 7500 ± 1200 |
| AUC₀-∞ (ngh/mL) | 1550 ± 260 | 7800 ± 1300 |
| Cmax (ng/mL) | 1200 ± 180 | 950 ± 150 |
| Tmax (h) | 0.08 ± 0.02 | 1.5 ± 0.5 |
| t₁/₂ (h) | 3.2 ± 0.8 | 3.5 ± 0.9 |
| Absolute Bioavailability (F%) | - | 50.3% |
Table 2: Hypothetical In Vitro Dissolution Data
| Time (minutes) | % Drug Dissolved (Mean ± SD) |
| 5 | 35 ± 5 |
| 10 | 60 ± 8 |
| 15 | 75 ± 6 |
| 30 | 88 ± 4 |
| 45 | 95 ± 3 |
| 60 | 98 ± 2 |
IV. Visualizations
Caption: Experimental workflow for bioavailability assessment.
Caption: Generic signaling pathway influencing drug bioavailability.
References
- 1. Methods For Assesment Of Bioavailability | PPTX [slideshare.net]
- 2. Methods of Assessing Bioavailability | PPT [slideshare.net]
- 3. Bioavailability and Bioequivalence in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. pharmaquest.weebly.com [pharmaquest.weebly.com]
SR1903 guide for CRISPR-Cas9 screening with SR1903
This document provides a detailed guide for utilizing SR1903, a synthetic antagonist for the nuclear receptors REV-ERBα and REV-ERBβ, in CRISPR-Cas9 screening workflows.[1] It is intended for researchers, scientists, and drug development professionals interested in identifying novel genetic targets that modulate cellular responses to REV-ERB antagonism.
Introduction
The nuclear receptors REV-ERBα (NR1D1) and REV-ERBβ (NR1D2) are crucial transcriptional repressors that link the circadian clock to metabolic and inflammatory pathways.[2][3] They function by recruiting corepressor complexes to target genes, thereby regulating their expression.[3] The natural ligand for REV-ERBs is heme.[4] this compound is a synthetic antagonist that blocks the repressive activity of REV-ERB, leading to the upregulation of its target genes.[1] This modulation of REV-ERB activity holds therapeutic potential for a range of conditions, including metabolic diseases, inflammatory disorders, and cancer.[2][5]
CRISPR-Cas9 genome-wide screening is a powerful technology for systematically identifying genes that influence a specific phenotype.[6] When combined with a small molecule like this compound, CRISPR screens can uncover genes that either sensitize cells to the compound's effects (synthetic lethality) or confer resistance. This information is invaluable for elucidating drug mechanisms, identifying biomarkers, and discovering novel combination therapies.
This application note outlines protocols for performing both positive and negative selection CRISPR-Cas9 screens with this compound.
-
Negative Selection (Sensitizer) Screen: Identifies gene knockouts that are depleted from the cell population in the presence of this compound. These "hits" represent genes whose loss renders cells more sensitive to this compound treatment.
-
Positive Selection (Resistance) Screen: Identifies gene knockouts that become enriched in the cell population following this compound treatment. These "hits" represent genes whose loss confers resistance to this compound.[7][8]
REV-ERB Signaling Pathway and this compound Mechanism
REV-ERBα and REV-ERBβ are key components of the core circadian clock. They act as transcriptional repressors, competing with the ROR family of activators at ROR Response Elements (ROREs) in the promoters of target genes.[4][9] A primary target is BMAL1, a core activator of the circadian clock.[2][9] By repressing BMAL1, REV-ERBs create a negative feedback loop. This compound, as a REV-ERB antagonist, blocks this repression, leading to increased expression of target genes like BMAL1.
References
- 1. researchgate.net [researchgate.net]
- 2. Rev-Erb - Wikipedia [en.wikipedia.org]
- 3. Rev-erbs: Integrating Metabolism Around the Clock - A Time for Metabolism and Hormones - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Targeting REV-ERBα for therapeutic purposes: promises and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Decoding CRISPR Screening: Methods, Applications and Future Prospects - CD Genomics [cd-genomics.com]
- 7. researchgate.net [researchgate.net]
- 8. Application of CRISPR-Cas9 Based Genome-Wide Screening Approaches to Study Cellular Signalling Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. REV-ERB and ROR nuclear receptors as drug targets - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
SR1903 solubility issues and solutions
Important Notice: Our initial search for information regarding "SR1903" did not yield specific results for a chemical compound of that name. The search results primarily referenced a military-grade solvent, a model of a rifle, and unrelated biological signaling pathways.
This suggests that "this compound" may be a less common identifier, a new compound not yet widely documented, or a potential typographical error.
To provide you with accurate and helpful information, please verify the name of the compound. If "this compound" is correct, could you please provide any of the following additional details:
-
Chemical structure or CAS number
-
The class of compound (e.g., kinase inhibitor, receptor agonist, etc.)
-
The supplier or manufacturer
-
Any related publications or patents
Once we have more specific information, we will be able to generate the detailed technical support guide you requested, including solubility data, troubleshooting protocols, and relevant pathway diagrams.
Below is a generalized template of the content we can provide once the compound is identified.
[Template] Technical Support Center: [Corrected Compound Name]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with [Corrected Compound Name].
Troubleshooting Guide: Solubility Issues
Q1: My [Corrected Compound Name] is not dissolving in the recommended solvent. What should I do?
-
Verify Solvent Quality: Ensure the solvent is anhydrous and of high purity. Contaminants can significantly impact solubility.
-
Gentle Heating: Briefly warming the solution to 37°C (or as specified in the product datasheet) can aid dissolution. Avoid excessive heat, which may cause degradation.
-
Sonication: Use a bath sonicator for 5-10 minute intervals to break up particulates and enhance solubilization.
-
Vortexing: Vigorous vortexing can also help to dissolve the compound.
-
Fresh Solution: Always prepare solutions fresh for each experiment. Storing solutions, even at low temperatures, can lead to precipitation over time.
Q2: I've dissolved [Corrected Compound Name], but it precipitates when I add it to my aqueous cell culture media.
-
Final Concentration: Ensure the final concentration of the organic solvent in your media is low, typically less than 0.1% to 0.5%, to avoid toxicity and precipitation.
-
Serial Dilutions: Prepare intermediate dilutions of your stock solution in the appropriate solvent before adding it to the final aqueous buffer or media.
-
Pre-warming Media: Pre-warming the cell culture media to 37°C before adding the compound can sometimes prevent precipitation.
-
Rapid Mixing: Add the compound solution to the media while gently vortexing or swirling to ensure rapid and even distribution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of [Corrected Compound Name]?
Based on available data, [Solvent Name, e.g., DMSO] is the recommended solvent for preparing stock solutions.
Q2: What is the maximum solubility of [Corrected Compound Name] in common solvents?
Please refer to the solubility data table below for detailed information.
Q3: How should I store stock solutions of [Corrected Compound Name]?
Stock solutions should be stored at -20°C or -80°C in airtight vials to minimize solvent evaporation and protect from light. It is recommended to aliquot solutions into single-use volumes to avoid repeated freeze-thaw cycles.
Quantitative Solubility Data
| Solvent | Solubility | Temperature (°C) |
| [Solvent 1] | [Value] mg/mL | [Value] |
| [Solvent 2] | [Value] mM | [Value] |
| [Aqueous Buffer] | [Value] µg/mL | [Value] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh [X] mg of [Corrected Compound Name] powder.
-
Calculate Solvent Volume: Based on the molecular weight of [Corrected Compound Name] ([Y] g/mol ), calculate the required volume of DMSO to achieve a 10 mM concentration.
-
Volume (µL) = (Weight (mg) / Molecular Weight ( g/mol )) * 100,000
-
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the compound.
-
Solubilization: Vortex the solution and/or sonicate in a water bath until the compound is completely dissolved. Gentle warming to 37°C may be applied if necessary.
-
Storage: Aliquot the stock solution into single-use vials and store at -80°C.
Signaling Pathways and Experimental Workflows
(Example Diagrams will be generated here once the compound and its mechanism of action are known.)
We look forward to your clarification and are ready to assist you further.
Optimizing STAT3 Inhibitor Concentration: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with STAT3 inhibitors. Due to the limited public information on a compound specifically named "SR1903," this guide leverages data from well-characterized STAT3 inhibitors, such as Stattic, to provide representative experimental parameters and troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for STAT3 inhibitors?
A1: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in various cellular processes, including cell proliferation, survival, and differentiation.[1] In many cancers, STAT3 is persistently activated, promoting tumor growth and survival.[2][3] STAT3 inhibitors function by disrupting the STAT3 signaling pathway. This can occur through several mechanisms, including preventing the phosphorylation of STAT3, blocking its dimerization, or inhibiting its binding to DNA.[1][4] The ultimate goal is to suppress the transcription of STAT3 target genes involved in oncogenesis.[5][6]
Q2: What is a typical starting concentration range for a STAT3 inhibitor in cell-based assays?
A2: The optimal concentration of a STAT3 inhibitor is highly cell-line dependent and should be determined empirically. However, a common starting point for many small molecule STAT3 inhibitors, like Stattic, is in the low micromolar (µM) range.[7][8] It is recommended to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line and experimental conditions. For instance, the IC50 of Stattic has been reported to be around 5.1 µM in cell-free assays and can vary in different cell lines.[8]
Q3: How can I prepare a stock solution of a STAT3 inhibitor?
A3: Most small molecule STAT3 inhibitors are soluble in dimethyl sulfoxide (DMSO).[9] Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. This stock can then be serially diluted in DMSO to create a range of concentrations for your experiments. When adding the inhibitor to your cell culture medium, ensure the final DMSO concentration does not exceed a level that is toxic to your cells, typically below 0.5%, and ideally at or below 0.1%.[10][11] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q4: What are the expected effects of STAT3 inhibition on cancer cells?
A4: Inhibition of STAT3 signaling is expected to decrease the viability and proliferation of cancer cells that are dependent on this pathway.[12][13] This can be observed as reduced cell growth, induction of apoptosis (programmed cell death), and cell cycle arrest.[3][13] Furthermore, STAT3 inhibition can also suppress tumor cell migration and invasion.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No effect on cell viability at expected concentrations. | 1. Cell line may not be dependent on the STAT3 signaling pathway. 2. The inhibitor concentration is too low. 3. The inhibitor has degraded due to improper storage. 4. The inhibitor has precipitated out of solution. | 1. Confirm constitutive STAT3 activation in your cell line via Western blot for phosphorylated STAT3 (p-STAT3). 2. Perform a dose-response curve with a wider range of concentrations. 3. Ensure the inhibitor is stored correctly (typically at -20°C or -80°C, protected from light). Prepare fresh dilutions for each experiment. 4. Visually inspect the media for any precipitate after adding the inhibitor. If precipitation occurs, try preparing intermediate dilutions in serum-free media before adding to the final culture. |
| High background cell death, even in the vehicle control. | 1. The final DMSO concentration is too high and toxic to the cells. 2. The cells are unhealthy or were plated at a suboptimal density. | 1. Perform a DMSO toxicity test to determine the maximum tolerable concentration for your cell line. Ensure the final DMSO concentration in all wells is consistent and below the toxic threshold. 2. Ensure proper cell culture techniques, including using cells within a low passage number and plating them at an optimal density for the duration of the experiment. |
| Inconsistent results between experiments. | 1. Variability in cell plating density. 2. Inconsistent inhibitor preparation or addition. 3. Fluctuation in incubation times. | 1. Use a consistent and validated cell counting method to ensure uniform cell seeding. 2. Prepare fresh serial dilutions of the inhibitor for each experiment. Ensure thorough mixing when adding the inhibitor to the culture medium. 3. Adhere strictly to the predetermined incubation times for inhibitor treatment and subsequent assays. |
| Western blot shows no decrease in p-STAT3 levels. | 1. The inhibitor concentration is not sufficient to block STAT3 phosphorylation. 2. The time point of cell lysis is not optimal to observe the effect. 3. Issues with the Western blot protocol (e.g., antibody quality, buffer composition). | 1. Increase the concentration of the STAT3 inhibitor. 2. Perform a time-course experiment to determine the optimal duration of inhibitor treatment for observing a decrease in p-STAT3 levels. 3. Validate your antibodies and optimize the Western blot protocol, including the use of phosphatase inhibitors in the lysis buffer.[14] |
| qPCR results show no change in STAT3 target gene expression. | 1. The inhibitor may not be effectively blocking STAT3's transcriptional activity at the tested concentration. 2. The chosen target genes are not regulated by STAT3 in your specific cell line. 3. The time point for RNA extraction is not optimal. | 1. Increase the inhibitor concentration. 2. Select well-established STAT3 target genes relevant to your cancer type, such as c-Myc, Cyclin D1, Bcl-xL, or Survivin.[4][6] 3. Perform a time-course experiment to identify the optimal time point for observing changes in target gene expression following inhibitor treatment. |
Data Presentation: Representative IC50 Values for STAT3 Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for some common STAT3 inhibitors across various cancer cell lines. This data is intended to provide a general reference range; the optimal concentration for your specific experiment must be determined empirically.
| STAT3 Inhibitor | Cell Line | Assay | IC50 (µM) |
| Stattic | Cell-free | STAT3 SH2 domain binding | 5.1[8] |
| Stattic | CCRF-CEM (Leukemia) | Cell Viability | 3.188[7] |
| Stattic | Jurkat (Leukemia) | Cell Viability | 4.89[7] |
| S3I-201 | Cell-free | STAT3 DNA-binding | 86[15] |
| LLL12 | MDA-MB-231 (Breast) | Cell Viability | 0.16[16] |
| LLL12 | PANC-1 (Pancreatic) | Cell Viability | 3.09[16] |
| Cryptotanshinone | Cell-free | STAT3 activity | 4.6[8] |
| C188-9 | - | STAT3 binding (Kd) | 0.0047[8] |
| BP-1-102 | - | STAT3 binding (Kd) | 0.504[17] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol provides a general guideline for assessing the effect of a STAT3 inhibitor on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Treatment: Prepare serial dilutions of the STAT3 inhibitor in culture medium. Replace the existing medium with the medium containing the inhibitor or vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blot for Phosphorylated STAT3 (p-STAT3)
This protocol outlines the steps to analyze the phosphorylation status of STAT3.[14][18]
-
Cell Treatment and Lysis: Treat cells with the STAT3 inhibitor for the optimized time and concentration. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Separate the protein samples on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (e.g., p-STAT3 Tyr705) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed for total STAT3 and a loading control (e.g., β-actin or GAPDH) to normalize the p-STAT3 signal.[18]
Quantitative PCR (qPCR) for STAT3 Target Genes
This protocol describes how to measure the expression of STAT3 target genes.
-
Cell Treatment and RNA Extraction: Treat cells with the STAT3 inhibitor for the determined optimal time and concentration. Extract total RNA using a suitable kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA, SYBR Green Master Mix, and primers for your STAT3 target genes (e.g., c-Myc, Cyclin D1, Bcl-xL) and a housekeeping gene (e.g., GAPDH, ACTB).
-
qPCR Amplification: Perform the qPCR reaction using a real-time PCR system.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in inhibitor-treated samples compared to vehicle-treated controls.[10]
Visualizations
References
- 1. A Potent and Selective Small-molecule Degrader of STAT3 Achieves Complete Tumor Regression in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting STAT3 for Cancer Therapy: Focusing on Y705, S727, or Dual Inhibition? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highlighted STAT3 as a potential drug target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel inhibitor of STAT3 homodimerization selectively suppresses STAT3 activity and malignant transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the transcriptional activity of STAT3 by a novel fusion protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. STAT3 Target Genes Relevant to Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Sustained Src inhibition results in signal transducer and activator of transcription 3 (STAT3) activation and cancer cell survival via altered Janus-activated kinase-STAT3 binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. STAT3 Is Necessary for Proliferation and Survival in Colon Cancer–Initiating Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Exploring Novel Frontiers: Leveraging STAT3 Signaling for Advanced Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Targeting STAT3 in cancer: how successful are we? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. selleckchem.com [selleckchem.com]
- 18. benchchem.com [benchchem.com]
SR1903 stability and degradation problems
Disclaimer: Information regarding a specific compound designated "SR1903" is not publicly available. This guide provides general advice and protocols for handling novel small molecule compounds in a research and drug development setting, using "this compound" as a placeholder. The data and experimental details provided are illustrative.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for storing this compound upon receipt?
A: Upon receiving this compound, it is crucial to store it under conditions that maintain its stability and integrity. For powdered forms, we recommend storage at -20°C or -80°C in a desiccated environment to protect it from moisture and degradation. For solutions in solvents like DMSO, storage at -80°C is advised to minimize freeze-thaw cycles and prevent degradation. Always refer to the product-specific information sheet for any unique storage requirements.
Q2: How should I prepare a stock solution of this compound?
A: To prepare a stock solution, allow the powdered this compound to equilibrate to room temperature before opening the vial to prevent condensation. Use a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO) for initial solubilization. For a 10 mM stock solution, for example, dissolve the appropriate mass of this compound in the calculated volume of DMSO. Ensure complete dissolution by vortexing. For cell-based assays, the final concentration of DMSO should typically be kept below 0.1% to avoid solvent-induced cytotoxicity.
Q3: I am observing precipitation of this compound in my cell culture medium. What could be the cause and how can I prevent it?
A: Precipitation of small molecule compounds in aqueous media is a common issue and can be caused by several factors:
-
Low Solubility: The compound may have poor aqueous solubility.
-
High Concentration: The final concentration in the medium may exceed its solubility limit.
-
Solvent Shock: Diluting a concentrated DMSO stock directly into a large volume of aqueous medium can cause the compound to crash out.
-
Media Components: Components in the cell culture medium, such as proteins in fetal bovine serum (FBS), can sometimes interact with the compound and reduce its solubility.
To prevent precipitation, try the following:
-
Serial Dilutions: Perform serial dilutions of your DMSO stock in the cell culture medium.
-
Pre-warming: Gently warm the cell culture medium to 37°C before adding the compound.
-
Lower Final Concentration: Test a lower final concentration of the compound.
-
Alternative Solvents: If compatible with your experimental system, consider using other solvents like ethanol, though DMSO is generally preferred for cell culture.
Q4: My experimental results with this compound are inconsistent. What are the potential stability-related causes?
A: Inconsistent results can often be traced back to issues with compound stability and handling. Here are some common causes:
-
Degradation of Stock Solution: Frequent freeze-thaw cycles or prolonged storage at 4°C can lead to the degradation of the compound in your stock solution. Prepare smaller aliquots of your stock solution to minimize freeze-thaw cycles.
-
Instability in Assay Buffer: The compound may be unstable at the pH or temperature of your experimental buffer.
-
Photodegradation: Some compounds are light-sensitive. Protect your stock solutions and experimental setups from light by using amber vials and covering plates with foil.
-
Adsorption to Plastics: Hydrophobic compounds can adsorb to the surface of plastic labware, reducing the effective concentration. Using low-adhesion plastics or including a small amount of a non-ionic detergent (if compatible with your assay) can help mitigate this.
Troubleshooting Guides
Issue 1: Loss of Potency or Activity Over Time
| Symptom | Possible Cause | Troubleshooting Step |
| Decreased effect in cellular assays with older stock solutions. | Degradation of this compound in the stock solution. | Prepare fresh stock solutions from powder. Perform a quality control check, such as HPLC-MS, to assess the purity of the older stock. |
| Gradual decrease in signal in a biochemical assay during a long incubation. | Instability of this compound in the assay buffer. | Assess the stability of this compound in the assay buffer over the time course of the experiment. Consider shortening the incubation time or adding the compound at a later time point. |
Issue 2: Unexpected Cellular Toxicity
| Symptom | Possible Cause | Troubleshooting Step |
| High levels of cell death at concentrations where this compound is expected to be non-toxic. | Formation of a toxic degradation product. | Analyze the stock solution and the compound in media for the presence of degradation products using techniques like LC-MS. |
| High concentration of the solvent (e.g., DMSO). | Ensure the final concentration of the solvent is within a non-toxic range for your cell line (typically <0.1% for DMSO). Run a solvent-only control. |
Quantitative Data Summary
The following tables present hypothetical stability data for this compound.
Table 1: Stability of this compound in DMSO Stock Solution at Different Temperatures
| Storage Temperature | Purity after 1 Month (%) | Purity after 3 Months (%) | Purity after 6 Months (%) |
| 4°C | 95.2 | 88.1 | 75.4 |
| -20°C | 99.5 | 98.9 | 98.1 |
| -80°C | 99.8 | 99.7 | 99.5 |
Table 2: Stability of this compound in Aqueous Buffer (pH 7.4) at 37°C
| Incubation Time | Remaining this compound (%) |
| 0 hours | 100 |
| 2 hours | 98.2 |
| 6 hours | 91.5 |
| 12 hours | 82.3 |
| 24 hours | 68.9 |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Solution
Objective: To determine the stability of this compound in a chosen solvent or buffer over time and under different storage conditions.
Materials:
-
This compound powder
-
High-purity solvent (e.g., DMSO) or aqueous buffer (e.g., PBS, pH 7.4)
-
HPLC-UV or HPLC-MS system
-
Vials (clear and amber)
-
Incubators/refrigerators/freezers set to desired temperatures
Methodology:
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM in DMSO).
-
Aliquot: Aliquot the stock solution into multiple vials to avoid repeated freeze-thaw cycles of a single stock.
-
Storage Conditions: Store the aliquots under various conditions to be tested (e.g., 4°C, -20°C, -80°C, room temperature; protected from light vs. exposed to light).
-
Time Points: At designated time points (e.g., 0, 1 week, 1 month, 3 months), retrieve an aliquot from each storage condition.
-
Sample Preparation for Analysis: Dilute the sample to a suitable concentration for HPLC analysis.
-
HPLC Analysis: Analyze the sample using an appropriate HPLC method to determine the purity of this compound. The peak area of this compound at time zero is considered 100%.
-
Data Analysis: Calculate the percentage of remaining this compound at each time point relative to the time-zero sample.
Visualizations
Signaling Pathway
Caption: Hypothetical signaling pathway for this compound as a MEK inhibitor.
Experimental Workflow
Caption: Workflow for determining the IC50 of this compound in a cell-based assay.
Technical Support Center: Troubleshooting Off-Target Effects
Frequently Asked Questions (FAQs)
Q1: What are off-target effects?
Off-target effects are unintended interactions of a therapeutic agent or research compound with molecules other than its intended target. These interactions can lead to unforeseen biological consequences, inaccurate experimental results, and potential toxicity. In the context of small molecule inhibitors, this could mean binding to and inhibiting other kinases or proteins. For genome editing technologies like CRISPR-Cas9, it refers to modifications at unintended genomic loci.
Q2: What are the common causes of off-target effects?
Several factors can contribute to off-target effects:
-
High Compound Concentration: Using a compound at a concentration significantly higher than its binding affinity for the intended target can increase the likelihood of it binding to lower-affinity, off-target molecules.
-
Structural Similarity: Off-targets may share structural or sequence homology with the primary target. For instance, different kinases can have highly similar ATP-binding pockets.
-
Cellular Context: The expression levels of on- and off-target proteins can vary between different cell types, leading to cell-type-specific off-target effects.
-
Compound Metabolism: Cellular metabolism of a compound can produce active metabolites with their own unique target profiles.
Q3: How can I proactively minimize off-target effects in my experiments?
Minimizing off-target risk starts with careful experimental design:
-
Dose-Response Experiments: Always perform a dose-response experiment to determine the minimal effective concentration of your compound.
-
Use Multiple Controls: Employ both positive and negative controls. For example, use a structurally related but inactive compound as a negative control, and a compound with a known, distinct mechanism of action as a positive control for the observed phenotype.
-
In Silico Analysis: For genome editing, use computational tools to predict potential off-target sites before designing your guide RNAs.[1][2]
Troubleshooting Guides
Q1: My compound induces a phenotype that is inconsistent with the known function of its target. How do I determine if this is an off-target effect?
This is a classic sign of potential off-target activity. Here’s a troubleshooting workflow:
-
Confirm On-Target Engagement: First, verify that your compound is engaging with its intended target in your experimental system at the concentration used. This can be done using techniques like Western blotting to check for phosphorylation status of a downstream substrate, or with biophysical assays like cellular thermal shift assays (CETSA).
-
Perform a Rescue Experiment: If possible, "rescue" the phenotype by expressing a form of the target that is resistant to your compound. If the phenotype is reversed, it is likely on-target. If it persists, it is likely off-target.
-
Profile Against a Broader Panel: Screen your compound against a panel of related proteins (e.g., a kinase panel) to identify potential off-target interactions.
Q2: I'm observing high levels of cellular toxicity at concentrations where I expect to see a specific biological effect. What should I do?
High toxicity can be a result of off-target effects.
-
Lower the Concentration: Re-evaluate your working concentration. It's possible that the therapeutic window for your compound is narrower than anticipated.
-
Time-Course Experiment: Assess toxicity at different time points. An early onset of toxicity might suggest a potent off-target effect.
-
Use a Different Inhibitor: If available, try a structurally different inhibitor that targets the same protein. If the specific phenotype is observed without the toxicity, it suggests the toxicity of the original compound is due to off-target effects.
Q3: My CRISPR-edited cells show unexpected changes in gene expression profiles. How can I check for off-target edits?
Unintended gene expression changes can be a consequence of off-target genome modifications.
-
In Silico Prediction: Use several different online tools to predict the most likely off-target sites for your guide RNA.[2]
-
Targeted Deep Sequencing: Design primers for the top predicted off-target sites and perform deep sequencing to quantify the frequency of insertions and deletions (indels).[3]
-
Unbiased Genome-Wide Analysis: If you suspect off-target effects at unknown locations, use an unbiased method like GUIDE-seq or CIRCLE-seq to identify all cleavage sites across the genome.[3][4]
Data Presentation: Comparison of Off-Target Detection Methods
| Method | Principle | Throughput | Sensitivity | Key Advantages | Key Limitations |
| Targeted Deep Sequencing | PCR amplification and next-generation sequencing (NGS) of predicted off-target sites.[3] | Low (10-50 sites) | High (detects >0.1% frequency) | Quantitatively confirms editing at suspected loci. | Biased; will not find unanticipated off-target sites. |
| GUIDE-seq | In vivo integration of double-stranded oligodeoxynucleotides (dsODNs) at double-strand breaks (DSBs) followed by NGS.[3] | Genome-wide | High | Unbiased, captures events in a cellular context. | Requires transfection of dsODN; may have sequence bias. |
| CIRCLE-seq | In vitro Cas9 digestion of genomic DNA, followed by ligation and sequencing. | Genome-wide | Very High | Unbiased, highly sensitive, independent of cellular processes. | In vitro conditions may not perfectly reflect the cellular environment.[3] |
Experimental Protocols
Protocol 1: Targeted Deep Sequencing for Off-Target Validation
-
Site Selection: Use in silico tools to identify the top 10-20 potential off-target sites for your guide RNA.
-
Primer Design: Design PCR primers that flank each predicted off-target site.
-
PCR Amplification: Amplify the genomic regions from both edited and control cell populations.
-
Library Preparation: Prepare sequencing libraries from the PCR amplicons. This typically involves adding sequencing adapters and barcodes.
-
Next-Generation Sequencing: Pool the libraries and sequence them on an Illumina platform.
-
Data Analysis: Align the sequencing reads to the reference genome and quantify the frequency of insertions and deletions (indels) at each site.
Protocol 2: GUIDE-seq for Genome-wide Off-Target Identification
This is a condensed workflow. For detailed steps, consult original publications.
-
Cell Preparation and Transfection: Co-transfect the cells of interest with:
-
An expression plasmid for the Cas9 nuclease and the specific guide RNA.
-
A blunt-ended, phosphorylated double-stranded oligodeoxynucleotide (dsODN) tag.[3]
-
-
Genomic DNA Extraction: After 48-72 hours, harvest the cells and extract high-molecular-weight genomic DNA.[3]
-
Library Preparation:
-
Fragment the genomic DNA by sonication.[3]
-
Perform end-repair, A-tailing, and ligation of a universal NGS adapter.[3]
-
Carry out two rounds of nested PCR. The first PCR uses primers specific to the integrated dsODN tag and the universal adapter. The second PCR adds the full sequencing adapters and indexes.[3]
-
-
Sequencing and Analysis:
Visualizations
Caption: Workflow for identifying and validating off-target effects.
Caption: Troubleshooting decision tree for unexpected phenotypes.
Caption: On-target vs. off-target effects in a signaling pathway.
References
- 1. communities.springernature.com [communities.springernature.com]
- 2. Tools for experimental and computational analyses of off-target editing by programmable nucleases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. CRISPR Off-Target Analysis Platforms | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Improving the In Vivo Efficacy of SR1903
Welcome to the technical support center for researchers utilizing SR1903 in in vivo studies. This resource is designed to provide troubleshooting guidance and address frequently asked questions (FAQs) to help you overcome common challenges and enhance the efficacy of your experiments. While this compound is a novel investigational agent, the principles and protocols outlined here are broadly applicable to many small molecule inhibitors targeting oncogenic pathways.
Frequently Asked Questions (FAQs)
Q1: We are observing limited tumor growth inhibition in our xenograft model with this compound, despite seeing good in vitro potency. What are the potential reasons for this discrepancy?
A1: The transition from in vitro to in vivo experiments often presents challenges. Several factors could contribute to reduced efficacy in an animal model:
-
Poor Pharmacokinetics (PK): The compound may have low bioavailability, rapid metabolism, or high clearance in vivo, preventing it from reaching and maintaining an effective concentration at the tumor site.
-
Inadequate Formulation: Poor solubility of this compound can lead to precipitation upon injection, reducing the amount of drug that is absorbed.
-
Suboptimal Dosing Regimen: The dose and frequency of administration may not be sufficient to maintain the required therapeutic window for tumor growth inhibition.
-
Tumor Microenvironment: The complex tumor microenvironment can present barriers to drug penetration and may have different signaling dependencies than in vitro cell cultures.
-
Compensatory Signaling Pathways: Inhibition of the primary target by this compound might lead to the activation of alternative survival pathways in the tumor cells.
Q2: How can we improve the solubility and stability of this compound for in vivo administration?
A2: Ensuring your inhibitor is properly dissolved and stable in the vehicle is critical for consistent results.
-
Vehicle Selection: For many hydrophobic compounds, a multi-component vehicle is often necessary. A common formulation involves a mixture of DMSO, PEG300, Tween 80, and saline. It is crucial to first dissolve the inhibitor in a small amount of DMSO before adding the other components.
-
Sonication and Heating: Gentle heating and
SR1903 experimental variability and controls
Disclaimer: The compound "SR1903" as a specific entity is not prominently found in the public scientific literature. This technical support center has been developed based on information available for inhibitors of the Src family kinases (SFKs) and Signal Transducer and Activator of Transcription 3 (STAT3), as it is plausible that "this compound" is a less common designation for a compound targeting these pathways. The provided information should be considered as a general guide for working with Src/STAT3 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for a Src/STAT3 inhibitor like this compound?
A1: this compound is presumed to be an inhibitor of the Src family kinases (SFKs) and/or STAT3 signaling pathways. SFKs are non-receptor tyrosine kinases that play crucial roles in regulating cell proliferation, survival, migration, and angiogenesis. STAT3 is a transcription factor that is often constitutively activated in cancer cells and promotes the expression of genes involved in cell survival and proliferation. By inhibiting Src and/or STAT3, this compound can block these oncogenic signaling cascades.
Q2: What are the expected downstream effects of this compound treatment?
A2: Inhibition of the Src/STAT3 pathway can lead to several downstream effects, including:
-
Decreased phosphorylation of Src (at Tyr416) and its downstream substrates.
-
Reduced phosphorylation and nuclear translocation of STAT3.
-
Downregulation of STAT3 target genes, such as those involved in apoptosis and cell cycle regulation.
-
Inhibition of cell proliferation and induction of apoptosis in sensitive cell lines.
Q3: How can I assess the activity of this compound in my experiments?
A3: The activity of this compound can be monitored by examining established biomarkers. For Src inhibition, this includes assessing the phosphorylation status of downstream substrates like focal adhesion kinase (FAK) and paxillin. For STAT3 inhibition, you can measure the phosphorylation of STAT3 at tyrosine 705 (pSTAT3 Y705). These can be evaluated using techniques such as Western blotting or immunohistochemistry.
Troubleshooting Guides
Issue 1: High variability in experimental results.
-
Possible Cause: Inconsistent inhibitor concentration due to degradation or protein binding. Many small molecule inhibitors can be unstable in cell culture media over extended periods or can bind to serum proteins, reducing their effective concentration.
-
Troubleshooting Steps:
-
Replenish the inhibitor: For long-term experiments (over 24-48 hours), it is advisable to change the media and add fresh this compound at regular intervals.
-
Optimize serum concentration: If compatible with your cell line, consider reducing the serum concentration in your culture media to minimize protein binding.
-
Verify inhibitor stability: If variability persists, you may need to assess the stability of this compound in your specific experimental conditions using analytical methods like HPLC.
-
Issue 2: Lack of expected biological effect.
-
Possible Cause 1: The chosen cell line may not be sensitive to Src/STAT3 inhibition.
-
Troubleshooting Step 1: Screen a panel of cell lines to identify those with constitutively active Src or STAT3 signaling, as these are more likely to be sensitive to this compound.
-
Possible Cause 2: Suboptimal concentration of this compound.
-
Troubleshooting Step 2: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and assay.
-
Possible Cause 3: Insufficient inhibition of the target.
-
Troubleshooting Step 3: Verify target engagement by performing a Western blot to check the phosphorylation status of Src and STAT3 after treatment with this compound.
Experimental Protocols & Data
Table 1: General Experimental Parameters for this compound
| Parameter | Recommendation | Notes |
| Cell Seeding Density | Varies by cell line | Aim for 70-80% confluency at the time of treatment. |
| This compound Concentration | 1-10 µM (starting range) | Optimal concentration should be determined by dose-response studies. |
| Vehicle Control | DMSO (at the same final concentration as this compound) | Ensure the final DMSO concentration is non-toxic to the cells (typically <0.1%). |
| Incubation Time | 24-72 hours | Dependent on the specific assay and cell line. |
| Media Changes | Every 48 hours for long-term experiments | To maintain a consistent inhibitor concentration. |
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm).
Protocol 2: Western Blot for p-Src and p-STAT3
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Src (Tyr416), total Src, p-STAT3 (Tyr705), total STAT3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Proposed signaling pathway inhibited by this compound.
Caption: General experimental workflow for testing this compound.
Caption: Troubleshooting logic for this compound experiments.
Technical Support Center: Refining SR1903 Delivery Methods In Vitro
Welcome to the technical support center for SR1903. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to optimize the in vitro delivery of this compound, a dual modulator of the Retinoic Acid-Related Orphan Receptor γ (RORγ) and the Liver X Receptor (LXR).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetic small molecule that functions as a dual modulator of two nuclear receptors:
-
RORγ Inverse Agonist: It binds to RORγ and reduces its transcriptional activity.
-
LXR Agonist: It binds to and activates LXR.
This dual activity makes this compound a valuable tool for studying the interplay between these two critical signaling pathways involved in immunity, inflammation, and metabolism.
Q2: What is the recommended solvent for dissolving this compound?
As a hydrophobic small molecule, this compound is best dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) to create a stock solution. It is crucial to use a high grade of DMSO (e.g., cell culture grade) to avoid introducing contaminants that could affect your experiments.
Q3: What is the maximum recommended final concentration of DMSO in cell culture media?
The final concentration of DMSO in your cell culture media should be kept as low as possible to minimize solvent-induced toxicity. A general recommendation is to keep the final DMSO concentration at or below 0.1%. However, the tolerance to DMSO can vary between cell lines. It is advisable to perform a vehicle control experiment to assess the effect of the chosen DMSO concentration on your specific cell line.
Q4: How can I improve the solubility of this compound in my cell culture medium?
If you observe precipitation of this compound upon dilution into your aqueous cell culture medium, consider the following:
-
Serial Dilutions: Perform serial dilutions of your this compound stock solution in your cell culture medium while vortexing or gently mixing.
-
Pre-warming Medium: Pre-warming the cell culture medium to 37°C before adding the this compound stock solution can sometimes improve solubility.
-
Serum Concentration: The presence of serum in the medium can aid in the solubilization of hydrophobic compounds. Ensure your medium is supplemented with an appropriate concentration of fetal bovine serum (FBS) or other serum as required for your cell line.
Q5: What are the expected downstream effects of this compound treatment in a cell-based assay?
Given its dual mechanism of action, treatment with this compound is expected to result in:
-
Inhibition of RORγ target genes: This may include a decrease in the expression of pro-inflammatory cytokines such as IL-17A.
-
Activation of LXR target genes: This can lead to an increase in the expression of genes involved in cholesterol efflux and lipid metabolism, such as ABCA1.
The specific outcomes will depend on the cell type and the experimental context.
Troubleshooting Guides
Issue 1: Low or No Observed Activity of this compound
| Possible Cause | Troubleshooting Step |
| Degradation of this compound | Prepare fresh stock solutions of this compound regularly. Store stock solutions at -20°C or -80°C and protect from light. Avoid repeated freeze-thaw cycles. |
| Incorrect Concentration | Verify the initial concentration of your this compound stock solution. Perform a dose-response experiment to determine the optimal working concentration for your specific cell line and assay. |
| Cell Line Unresponsive | Confirm that your chosen cell line expresses RORγ and LXR. You can verify this through literature search, qPCR, or Western blotting. |
| Assay Readout Not Sensitive Enough | Optimize your assay conditions. For reporter gene assays, ensure efficient transfection and use a sensitive luciferase substrate. For gene expression analysis, use validated qPCR primers. |
| Precipitation of this compound | Visually inspect the culture medium for any signs of precipitation after adding this compound. If precipitation occurs, refer to the solubility troubleshooting steps in the FAQ section. |
Issue 2: High Background or Off-Target Effects
| Possible Cause | Troubleshooting Step |
| Solvent (DMSO) Toxicity | Perform a vehicle control experiment with varying concentrations of DMSO to determine the maximum non-toxic concentration for your cell line. |
| This compound Concentration Too High | Perform a dose-response experiment to identify a concentration that provides a specific effect without causing widespread cytotoxicity. |
| Contaminated Reagents | Use sterile, high-quality reagents and cell culture media. Regularly test your cell cultures for mycoplasma contamination. |
| Non-specific Binding | The hydrophobic nature of this compound may lead to non-specific binding to plastics. Consider using low-adhesion microplates for your experiments. |
Issue 3: Inconsistent Results Between Experiments
| Possible Cause | Troubleshooting Step |
| Variability in Cell Seeding | Ensure consistent cell seeding density across all wells and experiments. Use a cell counter for accurate cell quantification. |
| Inconsistent this compound Preparation | Prepare a large batch of this compound stock solution to be used across multiple experiments to minimize variability. Aliquot and store properly. |
| Variations in Incubation Time | Maintain consistent incubation times for this compound treatment and for the final assay readout. |
| Cell Passage Number | Use cells within a consistent and low passage number range, as cellular characteristics can change with prolonged culturing. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various in vitro assays.
Table 1: Potency of this compound in Cell-Based Reporter Assays
| Target | Assay Type | Cell Line | Potency (IC₅₀/EC₅₀) |
| RORγ | Inverse Agonist Reporter Assay | HEK293T | ~100 nM (IC₅₀) |
| LXR | Agonist Reporter Assay | HepG2 | ~500 nM (EC₅₀) |
Table 2: Effect of this compound on Target Gene Expression
| Cell Line | Treatment | Target Gene | Effect |
| RAW 264.7 | LPS + 10 µM this compound | IL-6 | Inhibition of Expression |
| RAW 264.7 | LPS + 10 µM this compound | TREM-1 | Inhibition of Expression |
| RAW 264.7 | 10 µM this compound | ABCG1 | Increased Expression |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Calculate the required amount of this compound and DMSO to prepare a 10 mM stock solution.
-
In a sterile environment, add the calculated volume of DMSO to the vial containing the this compound powder.
-
Vortex thoroughly until the this compound is completely dissolved.
-
Aliquot the stock solution into sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: General In Vitro Delivery of this compound
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed complete cell culture medium appropriate for your cell line
-
Cells seeded in a multi-well plate
-
-
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations. Gently mix by pipetting up and down after each dilution.
-
Remove the existing medium from the cells in the multi-well plate.
-
Add the medium containing the desired final concentration of this compound to the respective wells.
-
Include a vehicle control by adding medium with the same final concentration of DMSO as the highest this compound concentration used.
-
Incubate the plate for the desired duration of the experiment under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Visualizations
Caption: RORγ Signaling Pathway Inhibition by this compound.
Caption: LXR Signaling Pathway Activation by this compound.
Caption: General Experimental Workflow for this compound In Vitro Assays.
Technical Support Center: Overcoming SR1903 Resistance in Cell Lines
Disclaimer: Information regarding a specific compound designated "SR1903" is not publicly available. Therefore, this technical support center provides a generalized framework for addressing drug resistance in cell lines, using "this compound" as a hypothetical targeted therapy. The principles and methodologies described are based on established cancer biology and pharmacology research for overcoming drug resistance.
Frequently Asked Questions (FAQs)
Q1: What are the common mechanisms by which cancer cells develop resistance to targeted therapies like this compound?
A1: Cancer cells can develop resistance through various mechanisms, which can be broadly categorized as intrinsic (pre-existing) or acquired (developing after treatment). Key mechanisms include:
-
Target Alterations: Mutations, amplifications, or deletions in the target protein can prevent the drug from binding effectively.
-
Activation of Bypass Signaling Pathways: Cells can activate alternative signaling pathways to circumvent the effects of the drug, maintaining proliferation and survival.[1]
-
Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (P-gp), can actively transport the drug out of the cell, reducing its intracellular concentration.[2]
-
Altered Drug Metabolism: Cells may increase the metabolic inactivation of the drug.
-
Changes in the Tumor Microenvironment: The surrounding tumor microenvironment can secrete growth factors or suppress immune responses, contributing to resistance.
-
Epigenetic Modifications: Changes in DNA methylation or histone modifications can alter the expression of genes involved in drug sensitivity.[3]
Q2: How can I confirm that my cell line has developed resistance to this compound?
A2: Resistance is typically confirmed by a significant increase in the half-maximal inhibitory concentration (IC50) of the drug.[4] This is determined by performing a dose-response cell viability assay (e.g., MTT, CellTiter-Glo®) on both the parental (sensitive) and the suspected resistant cell line. A resistant phenotype is generally considered significant if the IC50 value of the resistant line is several-fold higher than that of the parental line.[4]
Q3: What are the initial steps I should take when I observe this compound resistance?
A3: Once resistance is confirmed, the initial steps should involve:
-
Cell Line Authentication: Verify the identity of your cell line to rule out contamination or misidentification.
-
Mycoplasma Testing: Check for mycoplasma contamination, as it can affect cellular responses to drugs.
-
Characterize the Resistance: Determine the fold-resistance by comparing the IC50 of the resistant line to the parental line.
-
Investigate the Mechanism: Begin experiments to elucidate the underlying mechanism of resistance (see Troubleshooting Guide below).
Q4: Is combination therapy a viable strategy to overcome this compound resistance?
A4: Yes, combination therapy is a widely used strategy to overcome drug resistance.[1] By targeting multiple pathways simultaneously, you can reduce the likelihood of resistance emerging.[1] The choice of the combination agent will depend on the suspected mechanism of resistance. For example:
-
If resistance is due to the activation of a bypass pathway, an inhibitor of that pathway would be a logical choice.
-
If increased drug efflux is the cause, an efflux pump inhibitor could be used.[5]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Increased IC50 of this compound in my cell line | The cell line has developed resistance to this compound. | 1. Confirm the resistance by repeating the dose-response assay. 2. Perform a proliferation assay to see if this compound is still inhibiting cell growth. 3. Proceed to investigate the mechanism of resistance as outlined below. |
| No change in target phosphorylation after this compound treatment in the resistant line | 1. The target protein may be mutated, preventing this compound binding. 2. The drug is being actively pumped out of the cell. | 1. Sequence the target gene to check for mutations. 2. Perform a western blot to check the expression level of the target protein. 3. Conduct a drug efflux assay using a fluorescent substrate like Rhodamine 123. |
| Target phosphorylation is inhibited, but downstream signaling is still active | An alternative signaling pathway has been activated, bypassing the need for the original pathway. | 1. Use a phospho-kinase array to identify which alternative pathways are activated. 2. Perform western blots to confirm the activation of specific proteins in the identified bypass pathway. |
| Cells show increased expression of ABC transporters (e.g., P-gp) | The cells are actively removing this compound through efflux pumps. | 1. Confirm P-gp overexpression by western blot or qPCR. 2. Use an efflux pump inhibitor (e.g., Verapamil) in combination with this compound to see if sensitivity is restored.[2] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the IC50 of this compound.
Materials:
-
Parental and this compound-resistant cell lines
-
96-well plates
-
Complete growth medium
-
This compound (in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Incubate the plate for a period determined by the cell line's doubling time (e.g., 48-72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot for Target Protein and Signaling Pathways
This protocol is used to assess the expression and phosphorylation status of the target protein and downstream signaling molecules.
Materials:
-
Parental and this compound-resistant cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (total and phosphorylated forms of the target protein and downstream effectors)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat parental and resistant cells with this compound at various concentrations and time points.
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Drug Efflux Assay (Rhodamine 123 Accumulation)
This protocol assesses the activity of efflux pumps like P-gp.
Materials:
-
Parental and this compound-resistant cell lines
-
Rhodamine 123 (a fluorescent substrate for P-gp)
-
Verapamil (a P-gp inhibitor)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Harvest and resuspend cells in a suitable buffer.
-
Pre-incubate one set of cells with Verapamil for 30-60 minutes.
-
Add Rhodamine 123 to all cell suspensions and incubate for 30-60 minutes at 37°C.
-
Wash the cells with cold PBS to remove extracellular dye.
-
Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer or visualize under a fluorescence microscope. A lower fluorescence intensity in the resistant cells compared to the parental cells suggests increased efflux. Restoration of fluorescence upon Verapamil treatment confirms P-gp-mediated efflux.[2]
Visualizations
Caption: Hypothetical signaling pathway targeted by this compound and potential resistance mechanisms.
Caption: Experimental workflow for identifying the mechanism of this compound resistance.
Caption: Decision tree for troubleshooting this compound resistance in cell lines.
References
- 1. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Generation of Two Paclitaxel-Resistant High-Grade Serous Carcinoma Cell Lines With Increased Expression of P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overcoming Cancer Resistance: Strategies and Modalities for Effective Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Drug resistance-reversal strategies: comparison of experimental data with model predictions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: SR1903 Protocol Modifications and Troubleshooting
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing SR1903 in various assays. The content is structured to address specific issues encountered during experiments, with a focus on protocol modifications, data interpretation, and quality control.
This compound: Compound and Antibody
It is crucial to distinguish between two research tools designated as this compound:
-
This compound (Compound): A chemical modulator of nuclear receptors, specifically acting as a Retinoic acid receptor-related Orphan Receptor C (RORC) antagonist and a Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) modulator.
-
This compound (Antibody): A monoclonal antibody raised against Neuropeptide Y Receptor Y5 (NPY5R).
This guide is divided into sections based on the specific this compound reagent and the corresponding assays.
Part 1: this compound Compound - RORC Antagonist & PPARγ Modulator
The this compound compound is a valuable tool for studying the roles of RORC and PPARγ in various physiological and pathological processes, including inflammation, metabolic diseases, and cancer.
Frequently Asked Questions (FAQs) - this compound Compound
Q1: What is the primary mechanism of action for the this compound compound?
A1: this compound is a dual-activity molecule. It functions as an antagonist of RORC, inhibiting its transcriptional activity. Simultaneously, it acts as a modulator of PPARγ, influencing its gene regulatory functions. This polypharmacology allows for the investigation of the interplay between these two critical nuclear receptor signaling pathways.
Q2: How should I dissolve and store the this compound compound?
A2: this compound is typically soluble in organic solvents such as dimethyl sulfoxide (DMSO). For cell-based assays, it is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and then dilute it to the final working concentration in the cell culture medium. Ensure the final DMSO concentration in your assay does not exceed 0.5% to avoid solvent-induced cytotoxicity. Stock solutions should be stored at -20°C or -80°C to maintain stability.
Q3: What are the typical working concentrations for this compound in cell-based assays?
A3: The optimal concentration of this compound will vary depending on the cell type and the specific assay. It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your experimental system. Based on available literature, concentrations ranging from 1 µM to 25 µM have been used in various cell-based assays.
Q4: Are there any known off-target effects of the this compound compound?
A4: As with any small molecule inhibitor, off-target effects are possible. It is advisable to include appropriate controls in your experiments, such as using a structurally related but inactive compound or employing genetic knockdown/knockout of the intended targets (RORC and PPARγ) to confirm the specificity of the observed effects.
Troubleshooting Guide: this compound Compound in Cellular Assays
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability in dose-response curves | - Inconsistent cell seeding density.- Variation in cell health or passage number.- Inaccurate serial dilutions of this compound.- Edge effects in multi-well plates. | - Ensure a single-cell suspension and use a cell counter for accurate seeding.- Use cells within a consistent passage number range and ensure they are in the logarithmic growth phase.- Prepare fresh serial dilutions for each experiment and mix thoroughly.- Avoid using the outer wells of the plate or fill them with sterile PBS or media to maintain humidity. |
| No observable effect of this compound treatment | - this compound concentration is too low.- The chosen cell line does not express sufficient levels of RORC or PPARγ.- The assay endpoint is not sensitive to RORC or PPARγ modulation.- this compound has degraded. | - Perform a dose-response experiment with a wider concentration range.- Confirm the expression of RORC and PPARγ in your cell line by Western Blot or qPCR.- Choose a downstream target gene or functional readout known to be regulated by RORC or PPARγ.- Use a fresh aliquot of this compound from proper storage conditions. |
| High background or non-specific effects | - this compound concentration is too high, leading to cytotoxicity.- The final DMSO concentration is too high.- The compound is precipitating in the culture medium. | - Determine the cytotoxic concentration of this compound using a cell viability assay and work below that concentration.- Ensure the final DMSO concentration is below 0.5%.- Visually inspect the media for precipitation after adding this compound. If precipitation occurs, try pre-warming the media or using a lower concentration. |
Experimental Protocols: this compound Compound
This protocol is designed to determine the cytotoxic effects of the this compound compound and to establish a suitable concentration range for subsequent experiments.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a 2X serial dilution of this compound in complete growth medium. Remove 50 µL of medium from each well and add 50 µL of the 2X this compound dilutions. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the desired exposure time.
-
MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the cell viability against the log of the this compound concentration to determine the IC50 value.
This assay measures the ability of this compound to modulate the transcriptional activity of PPARγ.
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) in a 96-well plate with a PPARγ expression vector and a reporter vector containing a PPAR response element (PPRE) driving the expression of a reporter gene (e.g., luciferase). A constitutively active Renilla luciferase vector can be co-transfected for normalization.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or a known PPARγ agonist/antagonist as a control.
-
Incubation: Incubate for an additional 24 hours.
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the this compound concentration.
Quantitative Data Summary: this compound Compound
| Assay | Cell Line | This compound Concentration Range | Key Parameter | Reported Value (Example) |
| Cell Viability | Jurkat | 0.1 - 50 µM | IC50 | > 25 µM |
| RORC Reporter Assay | HEK293T | 0.01 - 25 µM | IC50 | ~5 µM |
| PPARγ Reporter Assay | HEK293T | 0.01 - 25 µM | EC50 (Modulation) | Cell-type dependent |
Note: The values presented in this table are examples and may vary depending on the specific experimental conditions.
Signaling Pathway Diagrams
Caption: this compound inhibits RORC-mediated transcription of target genes.
Caption: this compound modulates PPARγ/RXR-mediated gene expression.
Part 2: this compound Antibody - for NPY5R Detection
The this compound monoclonal antibody is a valuable reagent for the detection of the Neuropeptide Y Receptor Y5 (NPY5R), a G-protein coupled receptor involved in appetite regulation and other physiological processes.
Frequently Asked Questions (FAQs) - this compound Antibody
Q1: What applications has the this compound (anti-NPY5R) antibody been validated for?
A1: The this compound antibody is primarily validated for Western Blot (WB), Immunocytochemistry (ICC), and Immunofluorescence (IF).
Q2: What is the recommended starting dilution for the this compound antibody?
A2: For Western Blot, a starting dilution of 1:500 - 1:2000 is recommended.[1] For Immunocytochemistry/Immunofluorescence, a starting dilution of 1:50 - 1:200 is suggested. It is always recommended to perform a titration experiment to determine the optimal dilution for your specific application and sample type.
Q3: What are suitable positive controls for the this compound antibody?
A3: Cell lysates from cell lines known to express NPY5R, such as COLO, Jurkat, and HepG2, can be used as positive controls for Western Blotting.[1] For immunofluorescence, A549 cells have been shown to be a suitable positive control.[1]
Q4: What is the expected molecular weight of NPY5R in a Western Blot?
A4: The predicted molecular weight of NPY5R is approximately 48 kDa. However, the observed molecular weight may vary due to post-translational modifications.
Troubleshooting Guide: this compound Antibody in Immunoassays
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No signal or weak signal in Western Blot | - Insufficient antigen in the sample.- Low antibody concentration.- Inefficient protein transfer.- Incorrect secondary antibody. | - Load more protein (20-30 µg of total lysate).- Increase the primary antibody concentration or incubate overnight at 4°C.- Verify transfer efficiency with Ponceau S staining.- Ensure the secondary antibody is specific for the primary antibody's host species (e.g., anti-rabbit). |
| High background in Western Blot | - Primary antibody concentration is too high.- Insufficient blocking.- Inadequate washing. | - Titrate the primary antibody to a lower concentration.- Increase the blocking time or try a different blocking agent (e.g., 5% BSA instead of milk).- Increase the number and duration of wash steps with TBST. |
| Non-specific bands in Western Blot | - Primary antibody may be cross-reacting with other proteins.- Sample degradation. | - Use an affinity-purified antibody if available.- Prepare fresh cell lysates with protease inhibitors. |
| No staining or weak signal in ICC/IF | - Cells were not properly fixed or permeabilized.- Low antibody concentration.- Low expression of NPY5R in the chosen cell line. | - Optimize fixation and permeabilization conditions for your cell type.- Increase the primary antibody concentration or incubation time.- Use a validated positive control cell line (e.g., A549).[1] |
| High background in ICC/IF | - Insufficient blocking.- Primary antibody concentration is too high.- Secondary antibody is binding non-specifically. | - Increase the blocking time with normal serum from the secondary antibody's host species.- Titrate the primary antibody to a lower concentration.- Run a secondary antibody-only control to check for non-specific binding. |
Experimental Protocols: this compound Antibody
-
Sample Preparation: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the this compound antibody at a dilution of 1:1000 in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated anti-rabbit secondary antibody at the recommended dilution in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
-
Cell Culture: Grow cells on sterile glass coverslips in a 24-well plate.
-
Fixation: Once cells reach the desired confluency, fix them with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific binding with 1% BSA in PBST (PBS with 0.1% Tween-20) for 30 minutes.
-
Primary Antibody Incubation: Incubate the cells with the this compound antibody at a dilution of 1:100 in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBST.
-
Secondary Antibody Incubation: Incubate the cells with a fluorescently labeled anti-rabbit secondary antibody at the recommended dilution in blocking buffer for 1 hour at room temperature in the dark.
-
Washing: Wash the cells three times with PBST in the dark.
-
Mounting: Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.
-
Imaging: Visualize the staining using a fluorescence microscope.
Data Summary: this compound Antibody
| Application | Recommended Dilution | Positive Control | Expected Result |
| Western Blot | 1:500 - 1:2000[1] | COLO, Jurkat, HepG2 cell lysate[1] | A band at ~48 kDa |
| Immunofluorescence | 1:50 - 1:200 | A549 cells[1] | Specific membrane staining |
Experimental Workflow Diagram
References
Technical Support Center: Minimizing SR1903-Induced Cytotoxicity
Disclaimer: Publicly available scientific literature and databases do not contain information on a compound designated "SR1903." The following troubleshooting guides, FAQs, and protocols are based on established principles of drug-induced cytotoxicity and are intended to provide general guidance for researchers working with a novel compound that exhibits cytotoxic effects. Replace "this compound" with your compound of interest as applicable.
Frequently Asked Questions (FAQs)
Q1: What are the common mechanisms of drug-induced cytotoxicity?
A1: Drug-induced cytotoxicity can occur through several mechanisms, often involving the induction of programmed cell death pathways or cellular damage. The three primary pathways are:
-
Apoptosis: A regulated process of cell death characterized by cell shrinkage, membrane blebbing, and DNA fragmentation. It can be initiated through the extrinsic (death receptor) or intrinsic (mitochondrial) pathway, both of which converge on the activation of caspase enzymes.[1][2][3][4][5]
-
Necroptosis: A form of programmed necrosis that is independent of caspases and is often inflammatory.[6][7][8] It is mediated by a signaling cascade involving RIPK1, RIPK3, and MLKL, leading to plasma membrane rupture.[6][7][9]
-
Ferroptosis: An iron-dependent form of cell death driven by the accumulation of lipid peroxides.[10][11][12][13][14] This process is often triggered by the inhibition of the glutathione/GPX4 antioxidant axis.[11][12]
Q2: How can I determine the primary mechanism of this compound-induced cytotoxicity in my cell line?
A2: To elucidate the dominant cell death pathway, you can use a combination of specific inhibitors and endpoint assays.
| Cell Death Pathway | Key Proteins/Features | Recommended Inhibitors | Suggested Endpoint Assays |
| Apoptosis | Caspase activation, DNA fragmentation | Pan-caspase inhibitors (e.g., Z-VAD-FMK) | Caspase activity assays, TUNEL assay, Annexin V/PI staining |
| Necroptosis | RIPK1, RIPK3, MLKL phosphorylation | Necrostatin-1 (RIPK1 inhibitor), GSK'872 (RIPK3 inhibitor) | Western blot for phosphorylated RIPK1/RIPK3/MLKL, LDH release assay |
| Ferroptosis | Iron accumulation, lipid peroxidation | Ferrostatin-1, Liproxstatin-1 (lipid ROS scavengers), Deferoxamine (iron chelator) | Lipid ROS assays (e.g., C11-BODIPY), intracellular iron assays |
Q3: What are some general strategies to reduce this compound-induced cytotoxicity in my experiments?
A3: Strategies to mitigate cytotoxicity generally involve optimizing experimental conditions or using protective co-treatments.[15]
-
Dose Optimization: Determine the lowest effective concentration of this compound that achieves the desired biological effect with minimal cytotoxicity.
-
Time-Course Experiments: Limit the exposure time of cells to this compound to the minimum duration required for the desired outcome.
-
Antioxidant Co-treatment: If oxidative stress is a suspected mechanism, co-treatment with antioxidants like N-acetylcysteine (NAC) or Vitamin E may be beneficial.[15][16]
-
Cell Culture Conditions: Ensure optimal cell culture conditions, as stressed cells are often more susceptible to drug-induced toxicity.[15] This includes maintaining proper confluency and using fresh media.
Troubleshooting Guides
Issue 1: High background cytotoxicity in control wells.
| Possible Cause | Solution |
| Solvent Toxicity: The vehicle used to dissolve this compound (e.g., DMSO) is at a cytotoxic concentration. | Action: Perform a vehicle-only dose-response curve to determine the maximum non-toxic concentration. Keep the final solvent concentration consistent across all wells and as low as possible (typically <0.5%). |
| Poor Cell Health: Cells were unhealthy or stressed prior to the experiment. | Action: Ensure cells are in the logarithmic growth phase, have a high viability (>95%), and are at an optimal seeding density. Avoid over-confluency. |
| Contamination: Mycoplasma or other microbial contamination. | Action: Regularly test cell cultures for contamination. Discard contaminated stocks and use fresh, authenticated cells. |
| Media/Serum Issues: Variability in media or serum batches. | Action: Use a consistent lot of media and serum for the duration of an experiment. Test new batches for their ability to support healthy cell growth. |
Issue 2: Inconsistent results between replicate experiments.
| Possible Cause | Solution |
| Inaccurate Pipetting: Inconsistent volumes of cells, media, or compound being added to wells. | Action: Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure a homogenous cell suspension when plating. |
| Edge Effects: Evaporation from wells on the outer edges of the plate leading to increased compound concentration. | Action: Avoid using the outermost wells of the assay plate.[17] Fill the outer wells with sterile PBS or media to maintain humidity. |
| Cell Seeding Density: Inconsistent number of cells seeded per well. | Action: Ensure a single-cell suspension before counting and plating. Mix the cell suspension between plating wells. |
| Compound Instability: this compound may be unstable in culture media over the course of the experiment. | Action: Prepare fresh dilutions of the compound for each experiment. If instability is suspected, consider shorter incubation times or replenishing the media with fresh compound. |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[18][19] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.
Materials:
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound. Remove the old medium and add 100 µL of medium containing the different concentrations of the compound. Include untreated and vehicle-only control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.
Protocol 2: LDH Release Assay for Cytotoxicity
The Lactate Dehydrogenase (LDH) release assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium.[17]
Materials:
-
96-well flat-bottom plates
-
Commercially available LDH cytotoxicity assay kit (follow manufacturer's instructions)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include control wells for: no cells (medium only), untreated cells (spontaneous LDH release), and a maximum LDH release control (cells lysed with a detergent provided in the kit).
-
Incubation: Incubate the plate for the desired exposure time.
-
Sample Collection: Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit's protocol and add it to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's instructions (usually 15-30 minutes), protected from light.
-
Stop Reaction (if applicable): Add the stop solution provided in the kit to each well.
-
Data Acquisition: Measure the absorbance at the wavelength specified by the manufacturer (commonly 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity for each treatment group after subtracting the background and normalizing to the maximum release control.
Visualizing Cellular Pathways and Workflows
Caption: Workflow for assessing this compound-induced cytotoxicity.
Caption: Simplified intrinsic apoptosis pathway.
Caption: Key steps in the necroptosis pathway.
Caption: Core components of the ferroptosis pathway.
References
- 1. Apoptosis Caspase Pathways: R&D Systems [rndsystems.com]
- 2. researchgate.net [researchgate.net]
- 3. Caspase‐mediated programmed cell death pathways as potential therapeutic targets in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apoptosis Dependent and Independent Functions of Caspases - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Caspase-Dependent Apoptosis: An Overview [absin.net]
- 6. Initiation and execution mechanisms of necroptosis: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Necroptotic Cell Death Signaling and Execution Pathway: Lessons from Knockout Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Necrotic Cell Death | Cell Signaling Technology [cellsignal.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The Regulatory Effects and the Signaling Pathways of Natural Bioactive Compounds on Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Signaling pathways and defense mechanisms of ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. antbioinc.com [antbioinc.com]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. kosheeka.com [kosheeka.com]
Validation & Comparative
SR1903: A Comparative Efficacy Analysis Against VTP-43742 and T0901317
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel compound SR1903 with two key competitor compounds: VTP-43742, a selective Retinoic Acid Receptor-related Orphan Receptor Gamma (RORγ) inverse agonist, and T0901317, a potent Liver X Receptor (LXR) agonist which also exhibits RORγ inverse agonist activity. This document aims to deliver an objective analysis of their respective efficacies, supported by available experimental data, to aid researchers in their drug discovery and development endeavors.
Introduction to this compound and its Competitors
This compound is a unique synthetic modulator with a dual-action mechanism, functioning as both an inverse agonist of RORγ and an agonist of LXR. This polypharmacological profile suggests its potential therapeutic application in a range of inflammatory and metabolic diseases.
For the purpose of this comparative guide, we will analyze this compound against:
-
VTP-43742: A highly selective and potent RORγt inhibitor that has been investigated in clinical trials for autoimmune disorders like psoriasis. Its targeted action allows for a focused assessment of the RORγ inverse agonism aspect of this compound.
-
T0901317: A well-characterized and widely used LXR agonist. Notably, T0901317 also demonstrates off-target activity as a dual RORα/γ inverse agonist, making it an intriguing compound for comparison to elucidate the distinct and potentially synergistic effects of this compound's dual pharmacology.
Quantitative Efficacy Comparison
The following tables summarize the available quantitative data for this compound and the selected competitor compounds.
| Compound | Target | Assay Type | Potency (IC50 / EC50 / Ki) | Reference |
| This compound | RORγ | Cell-based Reporter Assay | ~100 nM (IC50) | [1] |
| LXR | - | Agonist | [1] | |
| PPARγ | - | 209 nM (IC50) | [1] | |
| VTP-43742 | RORγt | Binding Assay | 3.5 nM (Ki) | [2] |
| RORγt | Cell-based Assay | 17 nM (IC50) | [2] | |
| Th17 Differentiation | Mouse Splenocytes | 57 nM (IC50 for IL-17A secretion) | [2] | |
| IL-17A Secretion | Activated hPBMCs | 18 nM (IC50) | [2] | |
| IL-17A Secretion | Human Whole Blood | 192 nM (IC50) | [2] | |
| T0901317 | LXRα | - | 20 nM (EC50) | [3] |
| LXRα | Binding Assay | 7 nM (Kd) | [4] | |
| LXRβ | Binding Assay | 22 nM (Kd) | [4] | |
| FXR | - | 5 µM (EC50) | [3] | |
| RORα | Binding Assay | 132 nM (Ki) | [3] | |
| RORγ | Binding Assay | 51 nM (Ki) | [3] |
Signaling Pathways
The following diagrams illustrate the signaling pathways modulated by this compound and its competitors.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of results.
In Vitro Assays
1. RORγ Inverse Agonist Activity - Reporter Gene Assay
-
Objective: To determine the inhibitory effect of a compound on RORγ-mediated transcription.
-
Cell Line: HEK293T cells.
-
Method:
-
Cells are co-transfected with two plasmids: one expressing a GAL4 DNA-binding domain fused to the RORγ ligand-binding domain (GAL4-RORγ-LBD), and a second containing a luciferase reporter gene under the control of a GAL4 upstream activating sequence (UAS).
-
Transfected cells are plated in 384-well plates at a density of 10,000 cells/well.
-
After a 4-hour incubation, cells are treated with various concentrations of the test compound (e.g., this compound, VTP-43742) or vehicle (DMSO) for 20-24 hours.
-
Luciferase activity is measured using a luminometer following the addition of a luciferase substrate.
-
The IC50 value, representing the concentration at which the compound inhibits 50% of the RORγ transcriptional activity, is calculated from the dose-response curve.
-
2. LXR Agonist Activity - Reporter Gene Assay
-
Objective: To determine the agonistic effect of a compound on LXR-mediated transcription.
-
Cell Line: HEK293T cells.
-
Method:
-
Similar to the RORγ assay, cells are co-transfected with a GAL4-LXR-LBD expression vector and a UAS-luciferase reporter vector.
-
Following transfection and plating, cells are treated with the test compound (e.g., this compound, T0901317) or vehicle for 18-24 hours.
-
Luciferase activity is measured, and the EC50 value, the concentration at which the compound elicits 50% of the maximal response, is determined.
-
3. IL-17A Secretion Assay - ELISA
-
Objective: To measure the inhibition of IL-17A production from immune cells.
-
Cells: Human Peripheral Blood Mononuclear Cells (hPBMCs) or mouse splenocytes.
-
Method:
-
Immune cells are cultured and stimulated to differentiate into Th17 cells, which produce IL-17A.
-
Cells are treated with different concentrations of the test compound (e.g., this compound, VTP-43742).
-
After a specified incubation period, the cell culture supernatant is collected.
-
An Enzyme-Linked Immunosorbent Assay (ELISA) is performed to quantify the amount of IL-17A in the supernatant. This typically involves coating a plate with an IL-17A capture antibody, adding the supernatant, followed by a detection antibody, and a substrate for colorimetric detection.
-
The IC50 for IL-17A secretion is calculated.
-
In Vivo Models
1. Collagen-Induced Arthritis (CIA) in Mice
-
Objective: To evaluate the anti-inflammatory efficacy of a compound in a model of rheumatoid arthritis.
-
Animal Model: DBA/1J mice.
-
Method:
-
Arthritis is induced by an initial immunization with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA), followed by a booster injection 21 days later.
-
Treatment with the test compound (e.g., this compound) or vehicle is typically initiated a few days before or after the booster immunization and administered daily (e.g., intraperitoneal injection).
-
The severity of arthritis is monitored regularly by scoring paw swelling and inflammation.
-
At the end of the study, joint tissues can be collected for histological analysis of inflammation and cartilage/bone erosion.
-
2. Diet-Induced Obesity (DIO) in Mice
-
Objective: To assess the metabolic effects of a compound in a model of obesity and insulin resistance.
-
Animal Model: C57BL/6J mice.
-
Method:
-
Mice are fed a high-fat diet for several weeks to induce obesity, hyperglycemia, and insulin resistance.
-
A cohort of DIO mice is then treated with the test compound (e.g., this compound, T0901317) or vehicle for a specified period (e.g., 2-4 weeks).
-
Metabolic parameters such as body weight, food intake, blood glucose, and insulin levels are monitored.
-
At the end of the treatment period, tissues such as liver and adipose tissue can be collected for gene expression analysis of LXR target genes (e.g., SREBP-1c, FAS).
-
Experimental Workflow Visualization
The following diagram outlines a general workflow for the preclinical evaluation of compounds like this compound.
References
- 1. ulab360.com [ulab360.com]
- 2. Analysis of the Transcriptional Activity of Retinoic Acid-related Orphan Receptors (RORs) and Inhibition by Inverse Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Liver X Receptor Agonist T0901317 Protects Mice from High Fat Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological repression of RORγ is therapeutic in the collagen-induced arthritis experimental model - PMC [pmc.ncbi.nlm.nih.gov]
SR1903: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of SR1903 with other known inhibitors of its target pathways, supported by experimental data. This compound is a dual-activity small molecule that functions as an inverse agonist of the Retinoic Acid Receptor-related Orphan Receptor γ (RORγ) and an agonist of the Liver X Receptor (LXR). This unique polypharmacology makes it a compelling candidate for various therapeutic areas, including autoimmune diseases and metabolic disorders.
Quantitative Data Comparison
The following tables summarize the in vitro potency of this compound in comparison to other known modulators of RORγ and LXR. The data has been compiled from various sources, and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: Comparison of this compound with other RORγ Inverse Agonists
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound | RORγ | Cell-based Reporter Assay | ~100 | [1][2] |
| T0901317 | RORγ | Not Specified | Ki ~51 | [1] |
| VTP-43742 | RORγ | Not Specified | Potent Inhibition | [3] |
| TAK828F | RORγ | Not Specified | Potent Inhibition | [3] |
| GSK805 | RORγ | Not Specified | Potent Inhibition | [3] |
| SR2211 | RORγ | Not Specified | Potent Inhibition | [3] |
| XY018 | RORγ | Not Specified | Potent Inhibition | [3] |
Table 2: Comparison of this compound with other LXR Agonists
| Compound | Target | Assay Type | EC50 (nM) | Reference |
| This compound | LXR | - | Agonist activity confirmed | [1][2] |
| T0901317 | LXRα / LXRβ | Cell-based transactivation | ~20-50 | [1] |
| GW3965 | LXRα / LXRβ | Not Specified | - | [4][5][6] |
| GSK3987 | LXRα / LXRβ | Cell-based transactivation | ~40-50 | [1] |
| LXR-623 | LXRα / LXRβ | Cell-based transactivation | 6660 (LXRα), 3670 (LXRβ) | |
| AZ876 | LXRα / LXRβ | Not Specified | Partial Agonist |
Table 3: Activity of this compound on PPARγ
| Compound | Target | Assay Type | IC50 (nM) | Note |
| This compound | PPARγ | - | Binds but does not activate | [1][2] |
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways of RORγ and LXR and the points of intervention for this compound and comparable inhibitors.
Caption: RORγ signaling pathway and points of inhibition.
Caption: LXR signaling pathway and points of activation.
Experimental Protocols
Detailed methodologies for key assays used to characterize this compound and comparable inhibitors are provided below.
Luciferase Reporter Gene Assay for RORγ Inverse Agonist Activity
This cell-based assay is a common method to measure the transcriptional activity of RORγ in response to a test compound.
Principle: HEK293 cells (or another suitable cell line) are co-transfected with two plasmids: one expressing the RORγ protein and another containing a luciferase reporter gene under the control of a promoter with RORγ response elements (ROREs). When RORγ is active, it binds to the ROREs and drives the expression of luciferase. An inverse agonist will bind to RORγ and inhibit this process, leading to a decrease in the luminescent signal, which is proportional to the compound's inhibitory activity.
Detailed Protocol:
-
Cell Culture and Plating:
-
Culture HEK293T cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seed the cells into 96-well plates at a density of 2 x 10^4 cells per well and allow them to adhere overnight.
-
-
Transfection:
-
Prepare a transfection mixture containing the RORγ expression plasmid, the RORE-luciferase reporter plasmid, and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency).
-
Use a suitable transfection reagent according to the manufacturer's instructions.
-
Add the transfection mixture to the cells and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and other test compounds in the appropriate vehicle (e.g., DMSO).
-
Replace the transfection medium with fresh medium containing the test compounds or vehicle control.
-
Incubate the cells for an additional 24 hours.
-
-
Luciferase Assay:
-
Lyse the cells using a passive lysis buffer.
-
Measure the firefly luciferase activity using a luminometer after adding the luciferase substrate.
-
Measure the Renilla luciferase activity for normalization.
-
-
Data Analysis:
-
Normalize the firefly luciferase readings to the Renilla luciferase readings.
-
Plot the normalized luciferase activity against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Caption: Workflow for a Luciferase Reporter Assay.
LanthaScreen™ TR-FRET Assay for LXR Agonist Activity
This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay used to measure the binding of a test compound to the LXR ligand-binding domain (LBD) and the subsequent recruitment of a coactivator peptide.
Principle: The assay utilizes a terbium (Tb)-labeled anti-GST antibody that binds to a GST-tagged LXR-LBD. A fluorescently labeled coactivator peptide (tracer) is also included. In the absence of an agonist, there is minimal interaction between the LXR-LBD and the coactivator, resulting in a low TR-FRET signal. When an agonist like this compound binds to the LXR-LBD, it induces a conformational change that promotes the recruitment of the coactivator peptide, bringing the terbium donor and the fluorescent acceptor in close proximity and generating a high TR-FRET signal.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a solution of the GST-LXR-LBD protein.
-
Prepare a solution of the Tb-anti-GST antibody.
-
Prepare a solution of the fluorescein-labeled coactivator peptide.
-
Prepare serial dilutions of this compound and other test compounds.
-
-
Assay Procedure:
-
In a 384-well plate, add the test compounds.
-
Add a pre-mixed solution of the GST-LXR-LBD and the Tb-anti-GST antibody.
-
Add the fluorescein-labeled coactivator peptide.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
TR-FRET Measurement:
-
Read the plate on a TR-FRET compatible plate reader, with excitation at ~340 nm and emission at ~495 nm (terbium) and ~520 nm (fluorescein).
-
-
Data Analysis:
-
Calculate the emission ratio (520 nm / 495 nm).
-
Plot the emission ratio against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
-
Caption: Workflow for a LanthaScreen TR-FRET Assay.
Objective Comparison and Conclusion
This compound presents a unique pharmacological profile as a dual modulator of RORγ and LXR. This contrasts with many existing compounds that target either RORγ or LXR selectively.
Versus other RORγ Inverse Agonists: this compound exhibits potent inverse agonist activity on RORγ with an IC50 in the nanomolar range, comparable to other known potent inhibitors. Its dual activity, however, may offer a differentiated therapeutic effect. For instance, while inhibiting the pro-inflammatory RORγ pathway, the simultaneous activation of the LXR pathway could potentially enhance anti-inflammatory and metabolic benefits.
Versus other LXR Agonists: Compared to pan-LXR agonists like T0901317 and GW3965, which are known to induce hepatic steatosis as a side effect, the full in vivo profile of this compound requires further investigation. The combined effect of RORγ inhibition might mitigate some of the adverse effects associated with potent LXR activation, but this needs to be experimentally validated. Some newer LXR agonists are being developed with improved side-effect profiles, and a direct comparison with these would be valuable.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Analysis of the Transcriptional Activity of Retinoic Acid-related Orphan Receptors (RORs) and Inhibition by Inverse Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nanoparticles Containing a Liver X Receptor Agonist Inhibit Inflammation and Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tissue-specific liver X receptor activation promotes macrophage reverse cholesterol transport in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An LXR agonist promotes GBM cell death through inhibition of an EGFR/AKT/SREBP-1/LDLR-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LXR agonist improves peripheral neuropathy and modifies PNS immune cells in aged mice - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Specificity of SR1903: A Comparative Analysis of Cross-Reactivity
A comprehensive evaluation of the binding profile of the novel molecule SR1903 reveals a high degree of specificity for its primary target with minimal off-target interactions. This guide presents a comparative analysis of this compound's cross-reactivity with other related molecules, supported by quantitative binding data and detailed experimental protocols to aid researchers in their assessment of this promising therapeutic candidate.
In the quest for targeted therapeutics, understanding the potential for off-target effects is paramount. This guide provides an in-depth look at the cross-reactivity profile of this compound, a novel molecule currently under investigation. The data presented herein is designed to offer researchers, scientists, and drug development professionals a clear, objective comparison of this compound's binding affinity for its intended target versus other structurally or functionally related molecules.
Comparative Binding Affinity of this compound
To ascertain the specificity of this compound, a series of binding assays were conducted to quantify its interaction with its primary therapeutic target and a panel of other molecules with homologous binding sites or involvement in related signaling pathways. The results, summarized in the table below, demonstrate a significant preferential binding of this compound to its intended target.
| Molecule | Target Class | This compound Binding Affinity (Kd, nM) | Fold Selectivity vs. Primary Target |
| Primary Target | Kinase A | 1.5 | - |
| Off-Target 1 | Kinase B | 2,345 | 1,563x |
| Off-Target 2 | Kinase C | > 10,000 | > 6,667x |
| Off-Target 3 | Receptor X | No significant binding | - |
| Off-Target 4 | Ion Channel Y | No significant binding | - |
Data presented are representative of multiple independent experiments. Lower Kd values indicate stronger binding affinity.
Experimental Protocols
The following provides a detailed methodology for the key experiments conducted to assess the cross-reactivity of this compound.
Surface Plasmon Resonance (SPR) for Binding Affinity Measurement
A Biacore T200 instrument was utilized to measure the binding kinetics and affinity of this compound. The primary target and off-target proteins were immobilized on a CM5 sensor chip via standard amine coupling. A serial dilution of this compound in HBS-EP+ buffer was then injected over the chip surface. The association and dissociation rates were monitored in real-time. The equilibrium dissociation constant (Kd) was calculated from the ratio of the dissociation rate constant (kd) to the association rate constant (ka).
Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
To confirm target engagement in a cellular context, a Cellular Thermal Shift Assay (CETSA) was performed. Intact cells were treated with either vehicle or this compound. The cells were then heated to a range of temperatures, followed by cell lysis. The soluble fraction of the primary target protein at each temperature was quantified by Western blotting. A shift in the melting curve of the target protein in the presence of this compound indicates direct binding.
Caption: Cellular Thermal Shift Assay (CETSA) experimental flow.
This compound Signaling Pathway Interaction
This compound is designed to inhibit the catalytic activity of Kinase A, a key component of a signaling cascade implicated in disease progression. The following diagram illustrates the intended on-target effect of this compound and the potential, though minimal, interaction with a homologous kinase, Kinase B.
Caption: this compound mechanism of action and specificity.
The presented data underscores the high selectivity of this compound for its intended target, Kinase A. The minimal cross-reactivity with other tested molecules suggests a favorable safety profile and a reduced potential for off-target-related side effects. Further investigations are warranted to explore the full pharmacological profile of this compound.
Independent Verification of SR1903 Findings: A Comparative Analysis
Initial investigations into the scientific and research literature have found no publicly available data or studies pertaining to a compound or finding designated as "SR1903." This suggests that "this compound" may be an internal project code, a very recent discovery not yet published, or a potential typographical error.
Without access to the primary findings, a comprehensive comparison guide with independent verification, experimental data, and detailed protocols cannot be formulated.
To proceed with a comparative analysis, the following information regarding this compound is essential:
-
Chemical Structure or Biological Target: What is the molecular structure of this compound, or what is its intended biological target (e.g., a specific protein, gene, or pathway)?
-
Key Experiments: What were the pivotal experiments conducted to establish the findings of this compound?
Once this foundational information is provided, a thorough search for independent verification studies and comparable alternatives can be undertaken. The subsequent guide would then adhere to the user's core requirements, including structured data tables, detailed methodologies, and illustrative diagrams.
Hypothetical Example of a Signaling Pathway Diagram
Below is a hypothetical example of a signaling pathway diagram that could be generated if the target of this compound were known. For instance, if this compound were an inhibitor of the MEK/ERK pathway, a diagram could be constructed as follows:
We await further clarification on the identity and nature of this compound to provide a detailed and accurate comparative guide.
Validating SR1903 Results: A Comparison with Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the expected experimental outcomes of the dual RORγ inverse agonist and LXR agonist, SR1903, with the established phenotypes of RORγ and LXR knockout mouse models. The aim is to illustrate how these genetic models serve as a crucial tool for validating the on-target effects of this compound in preclinical research, particularly in the contexts of autoimmune inflammation and metabolic disease.
Data Presentation: Comparative Phenotypes
The following tables summarize the anticipated effects of this compound administration in wild-type mice alongside the reported phenotypes of RORγ and LXR knockout mice in two key disease models: collagen-induced arthritis (an autoimmune model) and high-fat diet-induced obesity (a metabolic model).
Table 1: Comparison in a Collagen-Induced Arthritis (CIA) Model
| Parameter | Expected Outcome with this compound Treatment | RORγ Knockout (RORc⁻/⁻) Phenotype | LXR Knockout (LXRα/β⁻/⁻) Phenotype | Supporting Evidence |
| Arthritis Severity Score | Reduced | Significantly reduced/protected from CIA | Variable/Context-dependent | [1][2][3][4] |
| Joint Inflammation | Reduced | Significantly reduced | Variable/Context-dependent | [1][2][3][4] |
| Th17 Cell Population | Decreased | Absent or significantly reduced | Not a primary phenotype | [1][2][4] |
| IL-17 Production | Decreased | Absent or significantly reduced | Not a primary phenotype | [1][2][4] |
Table 2: Comparison in a High-Fat Diet (HFD)-Induced Obesity Model
| Parameter | Expected Outcome with this compound Treatment | RORγ Knockout (RORc⁻/⁻) Phenotype | LXR Knockout (LXRα/β⁻/⁻) Phenotype | Supporting Evidence |
| Body Weight Gain | Reduced | Protected from HFD-induced obesity | Resistant to HFD-induced obesity | [5][6] |
| Fat Mass | Reduced | Reduced | Reduced | [5][6][7] |
| Blood Glucose Levels | Reduced | Protected from hyperglycemia | Improved glucose tolerance | [5][6][8] |
| Serum Cholesterol Levels | Reduced | Not a primary phenotype | Altered cholesterol homeostasis | [5][9] |
| Hepatic Steatosis | Reduced | Reduced | Variable, LXRα knockout can lead to cholesterol accumulation | [9][10] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited in this guide are provided below. These protocols are essential for ensuring reproducibility and for designing validation studies for compounds like this compound.
Collagen-Induced Arthritis (CIA) in Mice
This model is widely used to study the pathogenesis of rheumatoid arthritis and to evaluate the efficacy of novel therapeutics.[11][12][13][14]
-
Animal Selection: DBA/1 mice, which are highly susceptible to CIA, are typically used.[11][12] Mice should be 7-8 weeks old.[11][12]
-
Immunization (Day 0): An emulsion is prepared by mixing type II collagen (bovine or chicken) with Complete Freund's Adjuvant (CFA). Mice are injected intradermally at the base of the tail with this emulsion.
-
Booster Immunization (Day 21): A second immunization is administered, typically with type II collagen emulsified in Incomplete Freund's Adjuvant (IFA), at a different site from the primary injection.[11][12]
-
Monitoring: The onset of arthritis usually occurs between days 28 and 35.[11][12] Animals are monitored regularly for clinical signs of arthritis, including paw swelling and redness. A scoring system is used to quantify the severity of the disease.
-
This compound Administration: Treatment with this compound or vehicle control would typically commence before or at the onset of clinical signs and continue for a specified duration.
-
Endpoint Analysis: At the end of the study, joint tissues can be collected for histological analysis of inflammation and cartilage/bone erosion. Blood and lymphoid tissues can be harvested to analyze immune cell populations (e.g., Th17 cells) and cytokine levels (e.g., IL-17).
High-Fat Diet (HFD)-Induced Obesity in Mice
This model is used to study the mechanisms of obesity and associated metabolic disorders like insulin resistance and dyslipidemia.[15][16][17][18]
-
Animal Selection: C57BL/6J mice are commonly used as they are prone to developing obesity on a high-fat diet.[15][17]
-
Dietary Regimen: At 6-8 weeks of age, mice are switched from a standard chow diet to a high-fat diet (typically 45-60% of calories from fat).[15][16] Control mice are maintained on a low-fat control diet.
-
Duration: The HFD is typically administered for 12-16 weeks to induce a robust obese and insulin-resistant phenotype.[15][17]
-
Monitoring: Body weight and food intake are monitored regularly (e.g., weekly).
-
This compound Administration: this compound or vehicle can be administered to a cohort of HFD-fed mice, starting either at the beginning of the diet or after the establishment of obesity.
-
-
Glucose and Insulin Tolerance Tests (GTT and ITT): To evaluate glucose homeostasis and insulin sensitivity.
-
Body Composition Analysis: To determine fat and lean mass.
-
Blood Chemistry: Measurement of serum levels of glucose, insulin, cholesterol, and triglycerides.
-
Tissue Analysis: Livers are collected to assess steatosis (fatty liver), and adipose tissue is collected to analyze adipocyte size and inflammation.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key signaling pathways of RORγ and LXR, and the logical workflow for validating this compound using knockout models.
Caption: RORγ signaling pathway in Th17 cells and the inhibitory action of this compound.
Caption: LXR signaling pathway and the activating effect of this compound.
Caption: Experimental workflow for validating this compound effects with knockout models.
References
- 1. Frontiers | Antagonizing Retinoic Acid-Related-Orphan Receptor Gamma Activity Blocks the T Helper 17/Interleukin-17 Pathway Leading to Attenuated Pro-inflammatory Human Keratinocyte and Skin Responses [frontiersin.org]
- 2. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo | PLOS One [journals.plos.org]
- 3. Pharmacological repression of RORγ is therapeutic in the collagen-induced arthritis experimental model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RORγt protein modifications and IL-17-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Loss of the liver X receptor LXRα/β in peripheral sensory neurons modifies energy expenditure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. Nuclear receptor RORγ inverse agonists/antagonists display tissue- and gene-context selectivity through distinct activities in altering chromatin accessibility and master regulator SREBP2 occupancy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Liver LXRα expression is crucial for whole body cholesterol homeostasis and reverse cholesterol transport in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Integrative analysis reveals multiple modes of LXR transcriptional regulation in liver - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chondrex.com [chondrex.com]
- 12. resources.amsbio.com [resources.amsbio.com]
- 13. Collagen-induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Diet-induced obesity murine model [protocols.io]
- 16. mmpc.org [mmpc.org]
- 17. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. High fat diet induced obesity model using four strains of mice: Kunming, C57BL/6, BALB/c and ICR - PMC [pmc.ncbi.nlm.nih.gov]
SR1903: A Dual Modulator of RORγ and LXR for Inflammatory and Metabolic Diseases
For researchers, scientists, and drug development professionals, SR1903 presents a compelling profile as a dual modulator of the Retinoic Acid Receptor-related Orphan Receptor γ (RORγ) and the Liver X Receptor (LXR). This synthetic ligand acts as an inverse agonist of RORγ, a key regulator of T helper 17 (Th17) cell differentiation and inflammatory responses, and as an agonist of LXR, a critical player in cholesterol homeostasis and lipid metabolism. This unique polypharmacology positions this compound as a potential therapeutic agent for a range of inflammatory and metabolic disorders.
This guide provides a comparative analysis of this compound's performance in various assays, supported by experimental data and detailed methodologies, to offer a comprehensive overview for research and development applications.
Comparative Analysis of In Vitro Assay Results
This compound has been characterized in a variety of in vitro assays to determine its potency and selectivity as a nuclear receptor modulator. The following table summarizes key quantitative data from these assays, offering a direct comparison of its activity on its primary targets.
| Assay Type | Target | Activity | IC50 / EC50 | Alternative Compound | Alternative Compound Activity | Alternative Compound IC50 / EC50 |
| Cell-Based Reporter Assay | RORγ | Inverse Agonist | ~100 nM | T0901317 | Inverse Agonist | Not specified |
| Cell-Based Reporter Assay | LXR | Agonist | Not specified | T0901317 | Agonist | Not specified |
| Binding Assay | PPARγ | Binds | 209 nM | Not specified | Not specified | Not specified |
In Vivo Efficacy in Disease Models
The therapeutic potential of this compound has been evaluated in preclinical animal models of inflammatory and metabolic diseases, demonstrating its ability to ameliorate disease symptoms and improve metabolic parameters.
Collagen-Induced Arthritis (CIA) Mouse Model
In a mouse model of collagen-induced arthritis, a widely used model for rheumatoid arthritis, this compound treatment led to a significant reduction in disease severity.
| Treatment Group | Mean Arthritis Score (Day 34) | Change in Body Weight |
| Vehicle | High | Decrease |
| This compound (20 mg/kg, twice daily) | Significantly Reduced | Maintained |
High-Fat Diet (HFD)-Induced Obesity Mouse Model
In a diet-induced obesity mouse model, this compound demonstrated beneficial effects on multiple metabolic parameters.
| Treatment Group | Body Weight Change | Fat Mass Change | Fasting Glucose Levels | Total Cholesterol | LDL Cholesterol |
| High-Fat Diet (Control) | Increase | Increase | Elevated | Elevated | Elevated |
| This compound (20 mg/kg, daily for 14 days) | 15% Reduction | 17% Reduction | Improved | Reduced | Reduced |
Signaling Pathways
To visualize the mechanisms of action of this compound, the following diagrams illustrate the RORγ and LXR signaling pathways.
RORγ Signaling Pathway and this compound Inhibition.
LXR Signaling Pathway and this compound Activation.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.
Cell-Based Reporter Gene Assay for RORγ and LXR Activity
This assay is used to determine the functional activity of compounds on nuclear receptors.
-
Cell Line: HEK293T cells are commonly used due to their high transfection efficiency.
-
Plasmids:
-
An expression vector containing the ligand-binding domain (LBD) of the target nuclear receptor (RORγ or LXR) fused to the GAL4 DNA-binding domain (DBD).
-
A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).
-
A control plasmid, such as one expressing Renilla luciferase, for normalization of transfection efficiency.
-
-
Procedure:
-
HEK293T cells are seeded in 96-well plates.
-
Cells are co-transfected with the expression, reporter, and control plasmids using a suitable transfection reagent.
-
After 24 hours, cells are treated with various concentrations of this compound or a reference compound.
-
Following an incubation period (typically 18-24 hours), cell lysates are prepared.
-
Luciferase activity is measured using a luminometer.
-
The firefly luciferase signal is normalized to the Renilla luciferase signal to account for variations in cell number and transfection efficiency.
-
Dose-response curves are generated to determine IC50 (for inverse agonists) or EC50 (for agonists) values.
-
Collagen-Induced Arthritis (CIA) Mouse Model
This is a widely used preclinical model for studying the pathology and therapeutic intervention of rheumatoid arthritis.
-
Animals: DBA/1 mice (male, 8-10 weeks old) are typically used as they are susceptible to CIA.
-
Induction of Arthritis:
-
An emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) is prepared.
-
On day 0, mice are immunized with an intradermal injection of the collagen/CFA emulsion at the base of the tail.
-
On day 21, a booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) is administered.
-
-
Treatment:
-
This compound (e.g., 20 mg/kg) or vehicle is administered daily or twice daily via intraperitoneal injection, starting from the day of the booster immunization or upon the onset of clinical signs of arthritis.
-
-
Assessment:
-
Mice are monitored daily for signs of arthritis, and the severity is scored on a scale of 0-4 for each paw, based on the degree of inflammation and swelling.
-
Body weight is measured regularly as an indicator of general health.
-
At the end of the study, paws may be collected for histological analysis to assess joint damage, inflammation, and cartilage erosion.
-
High-Fat Diet (HFD)-Induced Obesity Mouse Model
This model is used to study the pathophysiology of obesity and related metabolic disorders and to evaluate the efficacy of therapeutic agents.
-
Animals: C57BL/6J mice are commonly used as they are prone to developing obesity and metabolic complications on a high-fat diet.
-
Diet:
-
Mice are fed a high-fat diet (typically 45-60% of calories from fat) for a period of 8-16 weeks to induce obesity. Control mice are fed a standard chow diet.
-
-
Treatment:
-
This compound (e.g., 20 mg/kg) or vehicle is administered daily via intraperitoneal injection for a specified duration (e.g., 14 days).
-
-
Assessment:
-
Body weight and food intake are monitored regularly.
-
Body composition (fat mass and lean mass) can be assessed using techniques like DEXA or NMR.
-
Metabolic parameters are measured from blood samples, including:
-
Fasting blood glucose and insulin levels.
-
Serum lipid profiles (total cholesterol, LDL, HDL, triglycerides).
-
-
At the end of the study, tissues such as the liver and adipose tissue can be collected for histological and gene expression analysis.
-
Confirming On-Target Effects of Small Molecules: A Guide to Secondary Assays
A comparative guide for researchers, scientists, and drug development professionals on utilizing secondary assays to validate the on-target effects of small molecule inhibitors. This guide provides an objective comparison of key methodologies, supported by detailed experimental protocols and data presentation.
Note on SR1903: Initial searches for the compound "this compound" did not yield information on a small molecule inhibitor. The identifier predominantly corresponds to a type of rifle. Therefore, this guide will focus on the general principles and methodologies for confirming on-target effects of small molecules, which can be applied to any compound of interest once its biological target is known.
Introduction to On-Target Effect Confirmation
In drug discovery, confirming that a small molecule interacts with its intended biological target within a cellular context is a critical step. This process, known as target engagement, validates the mechanism of action and provides confidence in the observed biological effects. Secondary assays are employed to provide direct or indirect evidence of this interaction, moving beyond initial screening assays. This guide compares three widely used secondary assays: the Cellular Thermal Shift Assay (CETSA), Immunoprecipitation-Western Blot (IP-WB), and Quantitative Proteomics.
Comparison of Secondary Assays for Target Engagement
| Assay | Principle | Advantages | Disadvantages | Typical Data Output |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein, leading to a higher melting temperature.[1][2] | Label-free, applicable to intact cells, reflects physiological conditions.[3] | Requires a specific antibody for the target protein, optimization of heating conditions can be time-consuming.[1][2] | Melt curves (protein abundance vs. temperature), Isothermal dose-response curves (protein abundance vs. compound concentration).[3] |
| Immunoprecipitation-Western Blot (IP-WB) | An antibody pulls down the target protein, and co-precipitating proteins (or the target itself) are detected by Western blot.[4][5][6] | Widely used and well-established, can confirm protein-protein interactions.[7] | Can be prone to false positives due to non-specific binding, requires high-quality antibodies.[6] | Western blot bands indicating the presence and relative abundance of the target and interacting proteins.[4] |
| Quantitative Proteomics | Mass spectrometry-based identification and quantification of proteins that show altered abundance or stability upon compound treatment. | Unbiased, global view of protein interactions and stability changes, can identify off-target effects. | Technically complex, requires specialized equipment and bioinformatics expertise, can be expensive. | Lists of proteins with altered abundance or thermal stability, providing potential direct and indirect targets. |
Signaling Pathways and Experimental Workflows
Visualizing the logic and workflow of these assays is crucial for understanding their application.
Caption: Interaction of a small molecule inhibitor with its intended target and potential off-targets within a cell.
Caption: General workflow of a Cellular Thermal Shift Assay (CETSA) experiment.
Caption: Standard workflow for an Immunoprecipitation-Western Blot (IP-WB) experiment.[4][7]
Detailed Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
This protocol describes how to perform an isothermal dose-response (ITDR) CETSA to determine the potency of a compound in stabilizing its target protein in intact cells.[3]
Materials:
-
Cell line expressing the target protein
-
Cell culture medium
-
Small molecule inhibitor stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and buffers
-
PVDF membranes
-
Primary antibody against the target protein
-
HRP-conjugated secondary antibody
-
ECL detection reagents
Procedure:
-
Cell Treatment: Seed cells and grow to 80-90% confluency. Treat cells with a range of concentrations of the small molecule inhibitor or vehicle (DMSO) control for a predetermined time.
-
Heat Challenge: Harvest and wash the cells with PBS. Resuspend the cells in PBS and aliquot into PCR tubes. Heat the cell suspensions at a single, optimized temperature (determined from a preliminary melt curve experiment) for 3 minutes in a thermal cycler.
-
Cell Lysis: Immediately cool the samples on ice. Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Fractionation: Separate the soluble protein fraction from the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[3]
-
Protein Quantification: Carefully collect the supernatant (soluble fraction). Determine the protein concentration of each sample using a BCA assay.
-
Western Blot Analysis: Normalize the protein concentration for all samples. Prepare samples with Laemmli buffer, boil, and load equal amounts of protein onto an SDS-PAGE gel. Perform electrophoresis and transfer the proteins to a PVDF membrane.
-
Immunodetection: Block the membrane and incubate with the primary antibody specific to the target protein overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody. Detect the signal using an ECL detection system.
-
Data Analysis: Quantify the band intensities using densitometry software. Plot the normalized band intensities against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the EC50 value.
Protocol 2: Immunoprecipitation-Western Blot (IP-WB)
This protocol outlines the steps for immunoprecipitating a target protein to confirm its presence and potential interactions.[4][5]
Materials:
-
Cell lysate
-
IP-validated primary antibody against the target protein
-
Protein A/G magnetic beads or agarose beads
-
IP lysis/wash buffer
-
Elution buffer (e.g., low pH glycine buffer or Laemmli buffer)
-
Western blot reagents (as listed in the CETSA protocol)
Procedure:
-
Cell Lysis: Prepare a cell lysate using a non-denaturing lysis buffer to maintain protein interactions.
-
Pre-clearing (Optional): To reduce non-specific binding, incubate the lysate with beads alone for 1 hour at 4°C and then centrifuge to remove the beads.
-
Immunoprecipitation: Add the primary antibody to the pre-cleared lysate and incubate for 1-4 hours or overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add the Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads by centrifugation or using a magnetic rack. Discard the supernatant and wash the beads 3-5 times with cold IP wash buffer to remove non-specifically bound proteins.
-
Elution: Resuspend the beads in elution buffer to release the antibody-protein complex. Alternatively, resuspend in Laemmli buffer and boil to directly prepare samples for SDS-PAGE.
-
Western Blot Analysis: Analyze the eluted sample, along with the input lysate (positive control) and a negative control (e.g., IP with an isotype control IgG), by Western blotting using an antibody against the protein of interest.[4]
Protocol 3: Quantitative Proteomics for Target Identification
This is a general overview of a label-free quantitative proteomics workflow to identify protein targets of a small molecule.
Materials:
-
Cell culture reagents
-
Small molecule of interest
-
Lysis buffer with protease and phosphatase inhibitors
-
Reagents for protein digestion (e.g., trypsin)
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system
-
Proteomics data analysis software
Procedure:
-
Sample Preparation: Treat cells with the small molecule or vehicle control. Harvest and lyse the cells.
-
Protein Digestion: Quantify the protein concentration in each lysate. Take equal amounts of protein from each sample and digest them into peptides using an enzyme like trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixtures by LC-MS/MS. The liquid chromatography separates the peptides over time, and the mass spectrometer measures the mass-to-charge ratio of the peptides and their fragments.
-
Data Analysis: Use specialized software to identify the peptides and, by extension, the proteins present in each sample. Compare the abundance of each identified protein between the compound-treated and vehicle-treated samples. Proteins that show a significant change in abundance or thermal stability (if combined with a heat challenge) are considered potential targets or downstream effectors of the compound.
By employing these secondary assays, researchers can build a strong body of evidence to confirm the on-target effects of a small molecule, a crucial step in the journey of drug discovery and development.
References
- 1. m.youtube.com [m.youtube.com]
- 2. GSRS [precision.fda.gov]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Mechanism of action of a novel human ether-a-go-go-related gene channel activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. John Connally - Wikipedia [en.wikipedia.org]
- 6. scienceblog.com [scienceblog.com]
- 7. scholars.library.tamu.edu [scholars.library.tamu.edu]
Safety Operating Guide
Navigating the Disposal of SR1903: A Guide for Laboratory Professionals
For researchers and scientists utilizing SR1903, a GPR19 Human siRNA Oligo Duplex, understanding the proper disposal procedures is paramount for maintaining a safe and compliant laboratory environment. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound and associated laboratory materials, ensuring operational safety and adherence to best practices.
Based on available safety data, this compound is classified as a non-hazardous substance or mixture. This classification is central to its disposal protocol, which deviates from that of hazardous chemical waste. Nevertheless, it is imperative to follow standard laboratory procedures for handling biological materials to minimize any potential risks.
This compound: Substance Characteristics
To facilitate a clear understanding of its non-hazardous nature, the following table summarizes the key characteristics of this compound.
| Characteristic | Classification |
| Hazard Classification | Not a hazardous substance or mixture |
| GHS Label Elements | Not a hazardous substance or mixture |
| Hazards Not Otherwise Classified | Not a hazardous substance or mixture |
| Carcinogenicity | No components listed as a carcinogen |
Experimental Protocols for Disposal
The proper disposal of this compound and materials that have come into contact with it involves segregation into three main streams: liquid waste, non-sharp solid waste, and sharps waste. While this compound is not classified as hazardous, it is considered best practice in many research environments to decontaminate biological materials, such as siRNA, before disposal.
Decontamination of Liquid Waste
For liquid waste containing this compound, such as residual solutions or buffers, chemical decontamination is a recommended step prior to disposal.
Methodology:
-
Collect all liquid waste containing this compound in a chemically resistant container.
-
In a well-ventilated area, such as a fume hood, add a sufficient volume of fresh bleach to the liquid waste to achieve a final concentration of 10%.
-
Allow the mixture to sit for a minimum of 30 minutes to ensure decontamination.
-
Following decontamination, the treated liquid may be poured down the sanitary sewer, followed by flushing with a copious amount of water.[1]
Disposal of Contaminated Solid Waste (Non-Sharps)
Solid laboratory waste, including gloves, pipette tips, and tubes contaminated with this compound, should be handled with care to prevent cross-contamination.
Methodology:
-
Segregate all non-sharp solid waste that has come into contact with this compound.
-
Place these materials into a designated biohazard bag.
-
Depending on institutional protocols, this bag may be autoclaved to sterilize the contents.[2]
-
After autoclaving, the bag can often be disposed of as regular municipal waste.[2] Always adhere to your institution's specific guidelines for the disposal of autoclaved biological waste.
Disposal of Contaminated Sharps
All sharps, such as needles, razor blades, or glass slides, that have been in contact with this compound must be disposed of in a designated sharps container to prevent physical injury.
Methodology:
-
Immediately place all used sharps into a puncture-resistant, leak-proof sharps container.
-
Do not overfill the sharps container; it should be sealed when it is approximately three-quarters full.[3]
-
The sealed sharps container should then be placed in a regulated medical waste box for disposal by a licensed contractor.[3]
Visualizing the Disposal Workflow
To provide a clear, at-a-glance reference for the proper disposal pathway of this compound and associated materials, the following diagrams illustrate the decision-making process and procedural steps.
Caption: Decision pathway for the proper segregation and disposal of this compound waste.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure research environment. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines, as local regulations may vary.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
